Pantoprazole sulfone
描述
potassium/hydrogen ATPase inhibitor; structure given in first source
Structure
3D Structure
属性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYMBZQIJDMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155666 | |
| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127780-16-9 | |
| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANTOPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pantoprazole Sulfone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409) sulfone is a primary metabolite of pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Understanding the chemical structure and properties of this metabolite is crucial for comprehensive pharmacokinetic studies, impurity profiling in drug manufacturing, and a complete understanding of the biotransformation of pantoprazole. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic formation, and analytical methodologies for pantoprazole sulfone.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, pantoprazole, with the key difference being the oxidation state of the sulfur atom in the sulfinyl bridge. In this compound, the sulfoxide (B87167) group is oxidized to a sulfone group.
Chemical Name: 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]
Image of the chemical structure of this compound
Molecular Formula: C₁₆H₁₅F₂N₃O₅S[4]
CAS Number: 127780-16-9[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for developing analytical methods and understanding its behavior in biological systems. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 399.37 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >155°C (decomposes) for this compound N-Oxide. Experimentally determined value for this compound is not readily available in the cited literature. | [2] |
| Boiling Point | 586.3±60.0 °C at 760 mmHg (Predicted) | [1] |
| pKa | 7.70±0.10 (Predicted for this compound N-Oxide). Experimentally determined value for this compound is not readily available in the cited literature. | [5] |
| Solubility | DMF: 13 mg/mL; DMSO: 3 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.5 mg/mL (for this compound N-Oxide) | [6] |
Biological Activity and Metabolism
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic pathway mediated by the CYP3A4 isoform.[2] The main metabolic pathway for pantoprazole is demethylation by CYP2C19, followed by sulfation. Oxidation by CYP3A4 to form the sulfone is another significant route.
The metabolites of pantoprazole, including this compound, are generally considered to have no significant pharmacological activity.[2] Their primary role is in the elimination of the parent drug from the body.
Metabolic Pathway of Pantoprazole
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the oxidation of pantoprazole or its sulfide (B99878) precursor. A common method involves the following steps:
-
Starting Materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Condensation: The starting materials are condensed to form the pantoprazole sulfide intermediate.
-
Oxidation: The sulfide intermediate is then oxidized to this compound. This oxidation can be achieved using various oxidizing agents. One documented method utilizes hydrogen peroxide in the presence of a catalyst such as methyl rhenium trioxide.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound in various matrices. The following is a representative protocol based on published methods:
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer solution (e.g., 0.02 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Column Temperature: 25°C.
3. Sample Preparation (for plasma samples):
-
Protein Precipitation: Precipitate proteins in the plasma sample using a suitable agent.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent.
-
Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.
4. Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of a reference standard.
Experimental Workflow for HPLC Analysis
Conclusion
This compound is a key metabolite and potential impurity of pantoprazole. A thorough understanding of its chemical structure, properties, and analytical methodologies is essential for researchers and professionals in the field of drug development and analysis. This guide provides a consolidated resource of technical information to support these endeavors. While much is known, the lack of experimentally determined data for some physicochemical properties, such as the melting point and pKa, highlights an area for future research.
References
Degradation of Pantoprazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the degradation products of pantoprazole (B1678409), a widely used proton pump inhibitor. Understanding the degradation profile of a drug substance is a critical aspect of drug development, ensuring the safety, efficacy, and stability of the final pharmaceutical product. This document details the degradation pathways of pantoprazole under various stress conditions, presents quantitative data from forced degradation studies, and outlines the experimental protocols for conducting such studies.
Overview of Pantoprazole Stability
Pantoprazole, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is known to be unstable under certain conditions, particularly in acidic environments.[1] Forced degradation studies are integral to identifying potential degradants and establishing stability-indicating analytical methods.[2] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light as mandated by guidelines from the International Conference on Harmonization (ICH).[2]
Degradation Pathways of Pantoprazole
Pantoprazole degrades under various stress conditions, leading to the formation of several degradation products. The primary degradation pathways involve modification of the sulfoxide (B87167) group and alterations to the benzimidazole (B57391) and pyridine (B92270) rings. The main identified degradation products include pantoprazole sulfide (B99878) and pantoprazole sulfone.[3] Pantoprazole N-oxide is another significant degradation product, particularly observed under oxidative and photolytic stress.[4]
Acidic Degradation
Pantoprazole is highly labile in acidic conditions, where it undergoes a complex transformation. The degradation in acidic media is rapid and often results in a yellow-colored solution.[4] The primary degradation product formed under acidic stress is pantoprazole sulfide.[3]
Alkaline Degradation
Pantoprazole is relatively more stable in basic conditions compared to acidic environments.[1] However, degradation can be induced under stronger basic conditions and with the application of heat.[1]
Oxidative Degradation
Oxidative stress leads to the formation of this compound as the major degradation product.[3] Other oxidative degradants, such as pantoprazole N-oxide, have also been identified.[4]
Photolytic Degradation
Exposure to light, particularly UV radiation, can cause degradation of pantoprazole.[1] Photolytic degradation can lead to the formation of pantoprazole N-oxide and other related substances.[4]
Thermal Degradation
Pantoprazole is relatively stable to dry heat.[3] However, at elevated temperatures, some degradation can occur.
The following diagram illustrates the primary degradation pathways of pantoprazole.
Quantitative Data on Pantoprazole Degradation
The extent of pantoprazole degradation is highly dependent on the specific stress conditions, including the concentration of the stressor, temperature, and duration of exposure. The following tables summarize quantitative data from various forced degradation studies.
Table 1: Summary of Pantoprazole Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 10 min | Room Temperature | ~100% | Pantoprazole Sulfide | [1] |
| Acidic Hydrolysis | 0.05 M HCl | 30 min | Room Temperature | ~86% | Not specified | [1] |
| Acidic Hydrolysis | 0.01 M HCl | 10 min | Room Temperature | ~35% | Not specified | [1] |
| Acidic Hydrolysis | 0.01 M HCl | 60 min | Room Temperature | ~92% | Not specified | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 1 hour | Reflux | ~18% | Not specified | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 2 hours | Reflux | ~39% | Not specified | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 4 hours | Reflux | ~69% | Not specified | [1] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | Significant | This compound | [3] |
| Thermal (Dry Heat) | 70°C | 24 hours | 70°C | Minor | Not specified | [1] |
| Thermal (Dry Heat) | 95°C | 24 hours | 95°C | Minor | Not specified | [1] |
| Photolytic (UV light) | Solution | 24 hours | 50°C | ~36% | Not specified | [1] |
| Photolytic (UV light) | Solution | 60 hours | 50°C | ~64% | Not specified | [1] |
| Photolytic (Solid) | UV light | 3 days | Not specified | ~10% | Not specified | [1] |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for reproducible stability studies. The following sections provide a general framework for conducting forced degradation studies on pantoprazole.
Preparation of Stock Solution
A stock solution of pantoprazole sodium is typically prepared in methanol (B129727) at a concentration of 1 mg/mL.[4] This stock solution is then used for the individual stress studies.
Acidic Degradation
-
To a specific volume of the pantoprazole stock solution, add an equal volume of hydrochloric acid (e.g., 0.1 M or 1 M HCl).[4]
-
Keep the solution at room temperature or reflux for a specified period.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of sodium hydroxide (B78521) (e.g., 0.1 M or 1 M NaOH).[4]
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Degradation
-
To a specific volume of the pantoprazole stock solution, add an equal volume of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).[4]
-
Keep the solution at room temperature or reflux for a specified period.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of hydrochloric acid (e.g., 0.1 M or 1 M HCl).[4]
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To a specific volume of the pantoprazole stock solution, add an equal volume of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a known amount of pantoprazole powder in an oven at a specified temperature (e.g., 70°C).
-
After a defined period (e.g., 24 hours), remove the sample.
-
Dissolve a known amount of the heat-treated powder in a suitable solvent (e.g., methanol) to achieve a desired concentration for HPLC analysis.
Photolytic Degradation
-
Prepare a solution of pantoprazole in a suitable solvent (e.g., methanol).
-
Expose the solution in a transparent container to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.[4]
-
Keep a control sample protected from light at the same temperature.
-
Withdraw samples at different time intervals and analyze by HPLC.
The following diagram illustrates a typical experimental workflow for forced degradation studies.
References
The Emergence of a Key Metabolite: A Technical Guide to the Discovery and History of Pantoprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of proton pump inhibitors (PPIs) revolutionized the management of acid-related gastrointestinal disorders.[1][2][3][4] Among these, pantoprazole (B1678409), first synthesized in 1985 by Byk Gulden Pharmaceuticals (now part of Takeda), stands as a cornerstone therapy.[5][6][7] The journey of pantoprazole from a promising compound to a widely prescribed medication involved extensive investigation into its mechanism of action, pharmacokinetics, and metabolism. It was through this rigorous process that pantoprazole sulfone, a principal metabolite and significant process-related impurity, was discovered and characterized. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its metabolic origins, synthesis, and the analytical methodologies developed for its detection and quantification.
The Genesis of Proton Pump Inhibitors and the Discovery of Pantoprazole
The quest for effective treatments for acid-related diseases led to the identification of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion, as a key therapeutic target in the late 1970s.[2] This discovery paved the way for the development of a new class of drugs, the proton pump inhibitors.[1] The first of these, omeprazole, was launched in 1988, marking a new era in gastroenterology.[8]
The drug discovery program that led to pantoprazole began in 1980.[5] By 1985, scientists at Byk Gulden had synthesized the compound.[5] Pantoprazole, a substituted benzimidazole, demonstrated potent and irreversible inhibition of the H+/K+ ATPase.[9][10] Following extensive clinical trials that highlighted its efficacy and favorable safety profile, pantoprazole received its first medical approval in Germany in 1994.[5][6]
The Unveiling of this compound: A Tale of Metabolism and Synthesis
The "discovery" of this compound is intrinsically linked to the comprehensive study of pantoprazole's metabolic fate in the body and the optimization of its manufacturing process. As researchers delved into the pharmacokinetics of pantoprazole, they identified its primary metabolic pathways, which predominantly occur in the liver via the cytochrome P450 (CYP) enzyme system.[9][11][12]
Two main pathways were elucidated:
-
Demethylation by CYP2C19: This pathway is followed by sulfation.[9][11]
-
Oxidation by CYP3A4: This pathway leads to the formation of this compound.[11][13]
This compound was thus identified as a major metabolite of pantoprazole.[14][15] Further research indicated that in individuals who are poor metabolizers through the CYP2C19 pathway, a larger proportion of pantoprazole is shunted through the CYP3A4 pathway, resulting in higher plasma concentrations of this compound.[13] Despite being a major metabolite, this compound is considered to have no significant pharmacological activity.[5][9]
In parallel to its identification as a metabolite, this compound also emerged as a critical process-related impurity in the synthesis of pantoprazole.[13][16] The synthesis of pantoprazole involves the oxidation of a thioether intermediate.[16][17] Over-oxidation during this step can lead to the formation of the corresponding sulfone.[13][17] Consequently, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound (referred to as Pantoprazole Related Compound A) as a potential impurity that requires stringent monitoring and control in the final active pharmaceutical ingredient (API).[13]
Signaling and Metabolic Pathways
The metabolic conversion of pantoprazole to this compound is a key step in its elimination from the body. The following diagram illustrates the metabolic pathway of pantoprazole.
Experimental Protocols
The characterization and quantification of this compound have necessitated the development of robust analytical and synthetic methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of pantoprazole or its thioether precursor.[16][17]
General Synthetic Workflow:
A common method involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the thioether intermediate.[16][17] This intermediate is then oxidized. To specifically synthesize the sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent (such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) is used to drive the reaction past the sulfoxide (B87167) (pantoprazole) stage to the sulfone.[17] A patent also describes a method using methyl rhenium trioxide as a catalyst for the oxidation of the thioether intermediate to the sulfone-nitrogen oxidized product in the presence of hydrogen peroxide and acetic acid.[18]
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the separation and quantification of pantoprazole and its sulfone metabolite in biological matrices and for purity testing of the API.[19][20][21][22]
Typical HPLC Experimental Protocol:
A selective method for the quantitation of pantoprazole and its sulfone metabolite in goat plasma has been developed and validated.[19][20][21]
-
Sample Preparation: Liquid-liquid extraction is a common technique. For instance, plasma samples can be extracted using chloroform.[20][21]
-
Chromatographic Separation: A C18 column is typically used for the separation.[19][20][21]
-
Mobile Phase: An isocratic elution with a mixture of a buffer (e.g., 0.1 M sodium phosphate (B84403) dibasic, pH 7.5) and an organic solvent (e.g., acetonitrile) is often employed.[19][20]
-
Detection: UV detection at a wavelength of 290 nm is suitable for quantifying both pantoprazole and this compound.[19][20][21]
General Experimental Workflow for HPLC Analysis:
Data Presentation
The following table summarizes the quantitative parameters of a validated HPLC method for the determination of pantoprazole and this compound in goat plasma.[19][20]
| Parameter | Pantoprazole | This compound |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL |
| Intra-assay Variability | 3.4% to 10% | 3.3% to 8.7% |
| Inter-assay Variability | 2.6% to 9.7% | 3.3% to 7.5% |
| Recovery | > 95% | > 95% |
Conclusion
The story of this compound is a testament to the comprehensive and multi-faceted nature of modern drug development. Its "discovery" was not a singular event but rather an emergence from the detailed investigation of pantoprazole's metabolism and the meticulous refinement of its synthetic process. From its origins as a key metabolite formed via the CYP3A4 pathway to its critical status as a process-related impurity, this compound has played a significant role in shaping our understanding of pantoprazole's pharmacology and chemistry. The development of specific synthetic routes and robust analytical methods for its quantification underscores its importance in ensuring the safety and quality of pantoprazole-based therapies. For researchers and scientists in the field, the history of this compound serves as a compelling case study in the intricate journey from drug discovery to clinical application.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole - Wikipedia [en.wikipedia.org]
- 6. A brief history of Pantoprazole | Bantings Pharmaceuticals [bantingspharma.com]
- 7. researchgate.net [researchgate.net]
- 8. getjustice.com [getjustice.com]
- 9. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. | Semantic Scholar [semanticscholar.org]
- 13. This compound | 127780-16-9 | Benchchem [benchchem.com]
- 14. Portico [access.portico.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pantoprazole-d3 Sulfone | Benchchem [benchchem.com]
- 18. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 19. trace.tennessee.edu [trace.tennessee.edu]
- 20. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
The Over-oxidation of Pantoprazole to Pantoprazole Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a widely used proton pump inhibitor, is susceptible to over-oxidation, leading to the formation of pantoprazole sulfone. This transformation is a critical consideration in drug development, manufacturing, and metabolism studies. This compound is not only a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) but also a significant metabolite formed in vivo. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, analytical methodologies, and control strategies related to the formation of this compound from pantoprazole. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are presented to support research and development activities in this area.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1] The therapeutic efficacy of pantoprazole is intrinsically linked to its chemical structure, particularly the sulfoxide (B87167) group, which is central to its mechanism of action. However, this sulfoxide moiety is also susceptible to further oxidation to a sulfone. This over-oxidation product, known as this compound (also referred to as pantoprazole-S-oxide or USP Related Compound A), is a critical impurity that must be monitored and controlled during drug synthesis and formulation.[2][3] Furthermore, this compound is a major metabolite of pantoprazole, primarily formed by the action of the cytochrome P450 enzyme CYP3A4 in the liver.[4][5][6] Understanding the conversion of pantoprazole to its sulfone derivative is therefore essential for ensuring drug quality, safety, and efficacy.
Chemical Transformation and Mechanism
The synthesis of pantoprazole involves the oxidation of a thioether intermediate to the desired sulfoxide.[1][2] Over-oxidation during this step can lead to the formation of the sulfone impurity.[3][7]
Synthetic Over-oxidation
The oxidation of the pantoprazole sulfide (B99878) intermediate is a critical step where the formation of both the desired pantoprazole (sulfoxide) and the this compound impurity can occur.[8]
Key Factors Influencing Over-oxidation in Synthesis:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. Common oxidizing agents include hydrogen peroxide, peracids (like m-CPBA), and sodium hypochlorite.[1][2][8] The reactivity of these agents can be modulated by the reaction conditions.[8]
-
Temperature: The oxidation reaction is typically exothermic. Maintaining low temperatures (e.g., -10 to -5 °C) is critical to minimize the rate of over-oxidation to the sulfone.[3][8] Higher temperatures increase the likelihood of sulfone formation.[3]
-
pH: The pH of the reaction medium can influence the reactivity of both the substrate and the oxidizing agent.[2]
In Vivo Metabolic Oxidation
In the body, pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[6] While CYP2C19 is the main enzyme responsible for the demethylation of pantoprazole, CYP3A4 mediates the oxidation of the sulfoxide group to the sulfone metabolite.[4][5][9]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11] Pantoprazole is known to degrade under various stress conditions, with oxidation being a key pathway leading to the formation of this compound.
Summary of Forced Degradation Conditions and Outcomes
| Stress Condition | Reagent | Conditions | Outcome | Reference |
| Acidic Hydrolysis | 0.5 N HCl | 70°C for 1 hour | Significant degradation, formation of sulfide impurity | [11][12] |
| Alkaline Hydrolysis | 0.1 M NaOH | - | Stable | [10][11] |
| Oxidative Stress | 3% H₂O₂ | 70°C for 1 hour | Significant degradation, major product is this compound | [11][12] |
| Thermal Stress | Dry heat | 60°C for one month | Stable | [11][13] |
| Photolytic Stress | Sunlight / UV radiation | - | Degradation observed, formation of sulfone, N-oxide, and N-oxide sulfone impurities | [13][14] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of pantoprazole and its sulfone derivative.[15]
Representative HPLC Method for Pantoprazole and this compound
| Parameter | Condition |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) and Acetonitrile (64:36, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | Ambient (22 °C) |
Method Validation Data
| Parameter | Pantoprazole | This compound | Reference |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL | [16][17] |
| Intra-assay Variability | 3.4% to 10% | 3.3% to 8.7% | [16][17] |
| Inter-assay Variability | 2.6% to 9.7% | 3.3% to 7.5% | [16][17] |
| Recovery | > 95% | > 95% | [16][17] |
Experimental Protocols
Protocol for Forced Degradation under Oxidative Stress
Objective: To induce the formation of this compound from pantoprazole through oxidative stress.
Materials:
-
Pantoprazole sodium sesquihydrate
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Mobile phase (as described in section 4.1)
-
10 mL volumetric flasks
-
Hot plate
Procedure:
-
Prepare a stock solution of Pantoprazole sodium sesquihydrate in methanol at a concentration of 1 mg/mL.[10]
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide to the flask.[12]
-
Heat the flask at 70°C on a hot plate for 1 hour.[12]
-
After heating, allow the solution to cool to room temperature.
-
Dilute the contents to the mark with the mobile phase.
-
If any precipitate is observed, filter the solution through a 0.45 µm filter.
-
Inject an appropriate volume of the solution into the HPLC system for analysis.
Protocol for HPLC Analysis of Pantoprazole and this compound in Plasma
Objective: To quantify the concentrations of pantoprazole and its sulfone metabolite in plasma samples.
Materials:
-
Plasma samples
-
Pantoprazole and this compound reference standards
-
Tinidazole (B1682380) (internal standard)
-
Methanol (HPLC grade)
-
Chloroform
-
Screw-top tubes (13 x 100 mm)
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples and vortex-mix. b. Transfer 100 µL of plasma to a screw-top tube. c. Add 10 µL of tinidazole internal standard (100 µg/mL). d. Add 2 mL of chloroform. e. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. f. Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of mobile phase.
-
HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Run the analysis using the conditions specified in section 4.1. c. Quantify the concentrations of pantoprazole and this compound by comparing their peak areas to those of the calibration standards.
Reference:[18]
Pharmacokinetic Data
The formation of this compound as a metabolite has been characterized in several species.
Pharmacokinetic Parameters of Pantoprazole and this compound in Goats (1 mg/kg IV)
| Parameter | Pantoprazole | This compound |
| Maximum Concentration (Cmax) | - | 0.1 µg/mL |
| Elimination Half-life (t½) | 0.7 h | 0.8 h |
| Area Under the Curve (AUC) | - | 0.2 hr*µg/mL |
| Plasma Clearance | 0.345 mL/kg/min | - |
| Volume of Distribution | 0.9 L/kg | - |
Pharmacokinetic Parameters of Pantoprazole and this compound in Dogs
| Route of Administration | Dose | Day | Pantoprazole AUC (µghr/mL) | Pantoprazole Cmax (µg/mL) | This compound AUC (µghr/mL) | This compound Cmax (µg/mL) |
| Oral | 40 mg/animal/day | 1 | 29.7 ± 7.36 | - | - | - |
| Oral | 40 mg/animal/day | 10 | - | - | - | - |
| Oral | 160 mg/animal/day | 1 | - | - | - | - |
| Oral | 160 mg/animal/day | 10 | - | - | - | - |
| Intravenous | 60 mg/animal/day | 1 | - | - | - | - |
| Intravenous | 60 mg/animal/day | 10 | - | - | - | - |
Note: The provided source indicates that serum AUC and Cmax values for both pantoprazole and its sulfone metabolite were greater on day 1 than on day 10 for both oral and intravenous administration. However, specific values for all parameters are not fully detailed in the provided snippets. Reference:[22]
Conclusion
The over-oxidation of pantoprazole to this compound is a multifaceted issue impacting drug synthesis, stability, and metabolism. A thorough understanding of the underlying chemical and biological transformation pathways is crucial for the development of robust manufacturing processes and for interpreting pharmacokinetic and pharmacodynamic data. The analytical methods and experimental protocols detailed in this guide provide a framework for the accurate monitoring and control of this compound, ensuring the quality and safety of pantoprazole-containing drug products. Continued research into the factors influencing sulfone formation will further enhance our ability to manage this critical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinPGx [clinpgx.org]
- 5. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 127780-16-9 | Benchchem [benchchem.com]
- 7. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. academic.oup.com [academic.oup.com]
- 13. actascientific.com [actascientific.com]
- 14. akjournals.com [akjournals.com]
- 15. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 17. trace.tennessee.edu [trace.tennessee.edu]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report [frontiersin.org]
- 20. Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Forced Degradation of Pantoprazole: A Technical Guide to Sulfone Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation studies of pantoprazole (B1678409), with a specific focus on the formation of its primary oxidation product, pantoprazole sulfone. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes the degradation workflow and pathway.
Introduction to Pantoprazole and Forced Degradation
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The chemical structure of pantoprazole, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, contains a sulfoxide (B87167) moiety which is susceptible to oxidation, leading to the formation of this compound.[2][3]
Forced degradation, or stress testing, is a process where a drug substance is subjected to exaggerated storage conditions to accelerate its degradation. These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] Common stress conditions include acid and base hydrolysis, oxidation, heat, and light.[1][4] For pantoprazole, oxidative and acidic conditions are particularly significant for the formation of the sulfone derivative.[2][4]
Experimental Protocols for Forced Degradation
The following protocols are representative methods for inducing the degradation of pantoprazole to form the sulfone derivative under various stress conditions. The goal is typically to achieve partial degradation (10-20%) to allow for the effective separation and analysis of the parent drug and its degradation products.[4]
Materials and Reagents
-
Pantoprazole Sodium Sesquihydrate (Reference Standard)
-
Hydrochloric Acid (HCl), 1M and 0.1M
-
Sodium Hydroxide (NaOH), 1M and 0.1M
-
Hydrogen Peroxide (H₂O₂), 3-30%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Water (HPLC grade)
Preparation of Stock Solution
Prepare a stock solution of pantoprazole in methanol at a concentration of approximately 1 mg/mL.[4]
Stress Conditions
2.3.1. Acid Hydrolysis
-
Mix an aliquot of the pantoprazole stock solution with 1M or 0.1M HCl.[1][4]
-
Heat the solution, for example, at 80°C for a specified duration (e.g., 8 hours) or maintain at room temperature for a shorter period (e.g., 10 minutes for complete degradation with 1M HCl).[1][4]
-
After the desired time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of NaOH.[4]
-
Dilute the sample to the final concentration with the mobile phase for analysis.
Note: Pantoprazole degrades rapidly in acidic conditions, often resulting in a yellow-colored solution.[1]
2.3.2. Alkaline Hydrolysis
-
Mix an aliquot of the pantoprazole stock solution with 1M or 0.1M NaOH.[1][4]
-
Heat the solution, for instance, at 80°C for a specified period (e.g., 8 hours).[4] Pantoprazole is relatively more stable under basic conditions.[1]
-
After cooling, neutralize with an equivalent amount of HCl.[4]
-
Dilute to the final concentration with the mobile phase.
2.3.3. Oxidative Degradation
-
Mix an aliquot of the pantoprazole stock solution with 3-30% hydrogen peroxide (H₂O₂).[4]
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).[4]
-
Dilute the sample to the final concentration with the mobile phase for analysis.
-
This compound is a major degradation product under oxidative stress.[5]
2.3.4. Thermal Degradation
-
Keep the solid pantoprazole powder in an oven at a high temperature (e.g., 60°C or 70°C) for an extended period (e.g., 24 hours to one month).[1][4]
-
Alternatively, heat a solution of the drug.[4]
-
Dissolve and dilute the stressed sample to the final concentration for analysis.
2.3.5. Photolytic Degradation
-
Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight or UV radiation for a specified duration (e.g., 15 days for sunlight, 24 hours for UV).[1][4]
-
Prepare a control sample stored in the dark.[4]
-
Dilute the exposed sample to the final concentration for analysis.
Analytical Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of pantoprazole and its degradation products.[4] A stability-indicating method should be developed and validated.
-
Column: Nova-Pak C18 or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 10 mM KH₂PO₄ (pH 7.4) in a ratio of 25:75 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[4]
Quantitative Data Summary
The following table summarizes the percentage of pantoprazole degradation and the formation of the sulfone derivative under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Pantoprazole | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.05 M HCl | 30 min | Room Temp | ~86% | Sulfide (B99878) and others | [1] |
| 0.01 M HCl | 10 min | Room Temp | ~35% | Sulfide and others | [1] | |
| 0.01 M HCl | 60 min | Room Temp | ~92% | Sulfide and others | [1] | |
| Alkaline Hydrolysis | 1 M NaOH | 1 hour | Reflux | ~18% | Two other peaks observed | [1] |
| 1 M NaOH | 4 hours | Reflux | ~69% | Two other peaks observed | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 2 hours | Room Temp | ~53% | Sulfone and another peak | [1] |
| 3% H₂O₂ | 3 hours | Room Temp | ~67% | Sulfone and another peak | [1] | |
| Thermal Degradation | Dry Heat (Solid) | 24 hours | 70°C | ~10% | - | [1] |
| Dry Heat (Solid) | 24 hours | 95°C | ~54% | - | [1] | |
| Photolytic Degradation | UV Light (Solution) | 24 hours | 50°C | ~36% | One major peak | [1] |
| UV Light (Solution) | 60 hours | 50°C | ~64% | One major peak | [1] |
Note: The formation of sulfone is most prominently reported under oxidative conditions. While acidic conditions lead to significant degradation, the primary reported impurity is often the sulfide derivative.[2]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of pantoprazole.
Pantoprazole Degradation Pathway to Sulfone
This diagram illustrates the key transformation of pantoprazole to its sulfone and sulfide derivatives under specific stress conditions.
Conclusion
Forced degradation studies are indispensable for characterizing the stability of pantoprazole. The formation of this compound is a critical degradation pathway, particularly under oxidative stress. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the degradation profile of pantoprazole. A thorough understanding of these degradation pathways is essential for the development of stable formulations and ensuring the quality and safety of pantoprazole-containing drug products.
References
A Technical Guide to the Solubility of Pantoprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of pantoprazole (B1678409) sulfone, a primary metabolite of the proton pump inhibitor pantoprazole. Understanding the solubility characteristics of this compound is crucial for analytical method development, pharmacokinetic studies, and formulation design. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of pantoprazole sulfone has been determined in various organic solvents and a buffered aqueous solution. The following table summarizes the available quantitative data to facilitate comparison.
| Solvent System | Temperature | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 30[1] |
| Dimethylformamide (DMF) | Not Specified | 30[1] |
| Ethanol | Not Specified | 5[1] |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | 0.5[1] |
Experimental Protocols
The determination of this compound's solubility is critical for a variety of research and development applications. The following sections detail the recommended experimental protocol for determining the equilibrium solubility using the shake-flask method, followed by a validated analytical method for quantification.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Materials:
-
This compound (crystalline solid, purity ≥98%)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, acetonitrile (B52724), ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) until the concentration of this compound in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Immediately dilute the filtered supernatant with the mobile phase used for the analytical method to prevent precipitation and to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in section 2.2, to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the respective solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions obtained from the shake-flask experiments. The following method is adapted from a published procedure for the analysis of pantoprazole and its sulfone metabolite.[4][5][6]
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: 0.1 M Sodium phosphate dibasic (pH 7.5) and acetonitrile (64:36, v/v)[4][5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 290 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 22 °C)[5]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol.[5] From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the solubility samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for Solubility Determination.
Metabolism of Pantoprazole to this compound
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. scribd.com [scribd.com]
- 4. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
Synthesis of Pantoprazole Sulfone N-oxide Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a widely prescribed proton pump inhibitor, is synthesized through a multi-step process that can inadvertently lead to the formation of various impurities. Among these, Pantoprazole Sulfone N-oxide is a notable process-related impurity and potential degradation product. Its identification, synthesis, and characterization are crucial for the quality control and regulatory compliance of pantoprazole active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis of this compound N-oxide, detailing experimental protocols, reaction pathways, and analytical considerations.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) derivative that effectively suppresses gastric acid secretion. The synthesis of pantoprazole typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride to form a thioether intermediate. The subsequent critical step is the oxidation of this thioether to the corresponding sulfoxide, which is pantoprazole. However, this oxidation step is a focal point for the generation of oxidative impurities, including the over-oxidized sulfone derivative and the N-oxide impurity at the pyridine (B92270) ring.[1][2] The combined sulfone and N-oxide impurity, this compound N-oxide, is therefore a critical impurity to monitor and control.[1]
This guide outlines the primary synthetic routes for obtaining this compound N-oxide, which is essential for its use as a reference standard in analytical method development and validation.
Synthetic Pathways
The synthesis of this compound N-oxide can be approached through two primary routes:
-
Route 1: Direct Oxidation of Pantoprazole Sulfide (B99878). This is the most direct approach where the pantoprazole sulfide intermediate is oxidized to concurrently form the sulfone and the N-oxide.
-
Route 2: Stepwise Synthesis via N-Oxidation. This method involves the initial N-oxidation of the pyridine precursor, followed by condensation with the benzimidazole thiol and subsequent oxidation of the sulfide to the sulfone.
Signaling Pathway for Route 1
Caption: Direct oxidation pathway to this compound N-oxide.
Signaling Pathway for Route 2
Caption: Stepwise synthesis of this compound N-oxide.
Experimental Protocols
Route 1: Direct Oxidation of Pantoprazole Sulfide
This protocol is based on the methodology described in Chinese patent CN105111186A.[3]
Step 1: Synthesis of 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide)
-
In a reaction vessel, combine 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and dichloromethane (B109758).
-
Slowly add a solution of sodium hydroxide (B78521) while stirring.
-
Maintain the reaction temperature at 20-30°C and continue stirring for 1-2 hours.
-
After the reaction is complete, perform a liquid-liquid extraction. The dichloromethane layer, containing the product, is washed and then concentrated under reduced pressure to yield a yellow oil.
Step 2: Oxidation to this compound N-oxide
-
The pantoprazole sulfide intermediate is oxidized in the presence of hydrogen peroxide and acetic acid, using methyl rhenium trioxide as a catalyst.[3]
-
The use of a hydrogen peroxide-acetic acid system facilitates the oxidation of the pyridine ring to the N-oxide.[3]
-
The methyl rhenium trioxide catalyst, complexing with hydrogen peroxide, selectively oxidizes the thioether to the sulfone.[3] The amount of catalyst and the reaction temperature are controlled to achieve the desired product with high yield and purity.[3]
Step 3: Salt Formation (Optional)
-
The resulting this compound N-oxide can be converted to its sodium salt by reacting with sodium hydroxide.[3]
Route 2: Stepwise Synthesis via N-Oxidation
This protocol is a general method adapted from the literature.[4]
Step 1: Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine N-oxide
-
Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution to 0-10°C.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.[4]
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 2: Condensation to form Pantoprazole Thioether N-oxide
-
The resulting 2-(chloromethyl)-3,4-dimethoxypyridine N-oxide is reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base.
Step 3: Oxidation to this compound N-oxide
-
The Pantoprazole Thioether N-oxide is then oxidized using a suitable oxidizing agent to form the final sulfone N-oxide product. Careful control of the stoichiometry of the oxidizing agent is necessary to avoid unwanted by-products.
Purification: The crude product from either route can be purified using standard techniques such as column chromatography or recrystallization to obtain the final product with high purity.[4]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and characterization of this compound N-oxide.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₂N₃O₆S | [5] |
| Molecular Weight | 415.4 g/mol | [5] |
| Purity (as a reference standard) | ≥98% | [5] |
| Typical Yield | High yield (specific percentage not consistently reported) | [3] |
| Solubility | DMF: 13 mg/mL; DMSO: 3 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.5 mg/mL | [5] |
| UV λmax | 279 nm | [5] |
Analytical Characterization
The identity and purity of synthesized this compound N-oxide are confirmed using various spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound N-oxide.[4]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized impurity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the impurity.[6]
The following table outlines a typical HPLC method for the analysis of pantoprazole and its impurities.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
Experimental Workflow
References
- 1. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Pantoprazole Sulfone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative determination of pantoprazole (B1678409) sulfone. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this primary metabolite of pantoprazole in various matrices. The protocol details the chromatographic conditions, sample preparation, and validation parameters, ensuring robust and reproducible results.
Introduction
Pantoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. Its metabolism primarily occurs in the liver, leading to the formation of pantoprazole sulfone. The quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection for the accurate quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) and Acetonitrile (64:36, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][4] |
| Injection Volume | 100 µL[1] |
| Column Temperature | Ambient (22 °C)[1] |
| Detection Wavelength | 290 nm[1][2][3][4] |
| Run Time | Approximately 10 minutes |
Chemicals and Reagents
-
This compound reference standard (≥99% purity)
-
Pantoprazole reference standard (≥99% purity)
-
Tinidazole (B1682380) (Internal Standard, IS) (≥99% purity)[1]
-
Methanol (HPLC grade)[1]
-
Chloroform (B151607) (HPLC grade)[1][2][3]
-
Sodium Phosphate Dibasic (AR grade)[1]
-
Orthophosphoric Acid (AR grade)[4]
-
Water (HPLC grade)
Standard and Sample Preparation
Prepare stock solutions of this compound, pantoprazole, and tinidazole (IS) at a concentration of 100 µg/mL in methanol.[1] These solutions should be stored at -20°C.[1]
Prepare working standard solutions of pantoprazole and this compound at concentrations of 0.1, 1, and 10 µg/mL by diluting the stock solutions with methanol.[1]
Prepare calibration standards by spiking appropriate amounts of the working standard solutions into the blank matrix (e.g., plasma) to achieve a concentration range of 0.01 to 50 µg/mL.[1] The recommended calibration points are 0.01, 0.025, 0.05, 1, 2.5, 5, 10, 25, and 50 µg/mL.[1] Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.3, 3, and 30 µg/mL).[1]
-
To 100 µL of the plasma sample, add 10 µL of tinidazole internal standard solution (100 µg/mL).[1]
-
Add 2 mL of chloroform to the mixture.[1]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge at 1000 x g for 10 minutes.[1]
-
Transfer the organic (chloroform) layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in 250 µL of the mobile phase.[1]
-
Inject 100 µL of the reconstituted sample into the HPLC system.[1]
Method Validation
The described method has been validated according to established guidelines to ensure its reliability and accuracy.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value (this compound) |
| Theoretical Plates (N) | ≥ 2000 | 5276[1] |
| Tailing Factor (T) | ≤ 2 | 1.28[1] |
| Resolution (Rs) | ≥ 2 (between Pantoprazole and this compound) | 6.15[1] |
| Retention Time (RT) | - | 4.49 ± 0.03 min[1] |
Method Performance
The performance of the method was evaluated for linearity, accuracy, precision, and sensitivity.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.01 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[1][2][3] |
| Accuracy (Recovery) | > 95%[1][2][3] |
| Intra-assay Precision (RSD) | 3.3% - 8.7%[1][2][3] |
| Inter-assay Precision (RSD) | 3.3% - 7.5%[1][2][3] |
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it well-suited for a variety of research applications in drug metabolism and pharmacokinetics. The provided experimental protocol and validation data should enable researchers to readily implement this method in their laboratories.
References
Application Note: Development of a Validated Stability-Indicating HPLC Method for Pantoprazole and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole (B1678409) is a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] During its synthesis, storage, or under various stress conditions, impurities and degradation products can form, which can impact the safety and efficacy of the drug product.[1] Therefore, it is crucial to develop a validated stability-indicating analytical method that can accurately quantify pantoprazole in the presence of its impurities and degradation products.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of pantoprazole and its process-related and degradation impurities. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][3] Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or PDA detector is suitable for this method.[1] The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector[1] |
| Column | Hypersil ODS C18, 125 x 4.0 mm, 5 µm[1][2] |
| Mobile Phase | A) 0.01 M Phosphate (B84403) Buffer (pH 7.0) B) Acetonitrile (Gradient Elution)[1][2] |
| Gradient Program | Time (min): 0-10 (%B: 40), 10-15 (%B: 60), 15-20 (%B: 40), 20-25 (%B: 40)[1] |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 290 nm[1][2][4] |
| Injection Volume | 20 µL[1][5] |
| Diluent | Mobile Phase or 0.1M NaOH:Acetonitrile (50:50)[1][2] |
Preparation of Solutions
2.2.1 Mobile Phase Preparation (Buffer A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 0.01 M concentration. Adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide (B78521) solution).
2.2.2 Standard Stock Solution (Pantoprazole): Accurately weigh and dissolve an appropriate amount of Pantoprazole reference standard in the diluent to obtain a concentration of 1 mg/mL.[6]
2.2.3 Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).
2.2.4 Sample Preparation (Bulk Drug/Formulation): Accurately weigh a quantity of the powdered formulation or bulk drug equivalent to 25 mg of pantoprazole into a 50 mL volumetric flask.[1] Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[1] Make up the volume to 50 mL with the diluent and mix well.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate that the method is stability-indicating by showing effective separation of the main peak from any degradation products.[4][7] Pantoprazole is subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions.[4][7]
-
Acid Hydrolysis: To 1 mL of the pantoprazole stock solution (1 mg/mL), add 9 mL of 0.1 M HCl. Keep the solution at room temperature for an appropriate time. Withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6] Pantoprazole degrades rapidly in acidic conditions.[6]
-
Alkaline Hydrolysis: To 1 mL of the pantoprazole stock solution (1 mg/mL), add 9 mL of 0.1 M NaOH.[6] The mixture can be stored at room temperature for several days or refluxed for a few hours.[7] Withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[6]
-
Oxidative Degradation: The stock solution is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for a defined period.[7] The sample is then diluted with the mobile phase for analysis.
-
Thermal Degradation: A powdered sample of pantoprazole is subjected to dry heat in an oven at elevated temperatures (e.g., 70°C to 95°C) for 24 hours.[7] After exposure, a known amount of the powder is dissolved in the diluent to prepare a solution for HPLC analysis.[6]
-
Photolytic Degradation: A solution of pantoprazole (e.g., 500 µg/mL in methanol) is placed in a transparent container and exposed to UV light (254 nm) and visible light for 7 days.[6] A control sample is kept protected from light at the same temperature.[6] Samples are withdrawn at various time intervals and analyzed by HPLC.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][8]
Specificity
Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities.[8] The specificity of the method was demonstrated by analyzing stressed samples of pantoprazole. The chromatograms showed that the degradation product peaks did not interfere with the pantoprazole peak, and the peak purity of pantoprazole was evaluated using a PDA detector.[2] The primary degradation products identified are pantoprazole sulfide (B99878) and pantoprazole sulfone.[7]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8][9] A series of solutions were prepared from the stock solution at concentrations ranging from 0.03–2.27 µg/mL.[5] The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery method.[2] A known amount of standard pantoprazole was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120%). The samples were analyzed, and the percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample solution were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[10]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase buffer (±0.2 units). The effect on the retention time and peak area was observed.
Data Presentation
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Major Degradation Products Formed |
| Acidic (0.1 M HCl) | 8 hours | ~25% | Sulfide (RRT ~1.63)[2] |
| Alkaline (0.1 M NaOH) | 24 hours | Stable[4] | - |
| Oxidative (3% H₂O₂) | 12 hours | ~15% | Sulfone (RRT ~0.80)[2], N-oxide |
| Thermal (80°C) | 48 hours | Stable[4] | - |
| Photolytic (UV Light) | 7 days | Minor Degradation[2] | N-oxide |
Table 3: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995[11] | r² ≥ 0.999[2][4] |
| Range (µg/mL) | 0.5 - 50[11] | As per application |
| Accuracy (% Recovery) | 97.9 - 103%[2][4] | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.043 - 0.047[2][4] | - |
| LOQ (µg/mL) | 0.13 - 0.14[2][4] | - |
| Robustness | Unaffected by minor changes | System suitability parameters met |
Visualizations
Caption: Experimental workflow for method development and validation.
Caption: Pantoprazole degradation pathways under stress conditions.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The described stability-indicating RP-HPLC method is simple, accurate, precise, specific, and robust for the determination of pantoprazole and its impurities in bulk drug and pharmaceutical formulations.[2][4] The method was successfully validated according to ICH guidelines, and the forced degradation studies confirmed its stability-indicating nature, as it could effectively separate pantoprazole from all degradation products.[2][5] This method can be reliably used for routine quality control analysis and stability studies of pantoprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. actascientific.com [actascientific.com]
- 11. asianpubs.org [asianpubs.org]
Application Note: High-Throughput Analysis of Pantoprazole and Its Sulfone Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the proton pump inhibitor pantoprazole (B1678409) and its primary metabolite, pantoprazole sulfone, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Pantoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase pump in gastric parietal cells.[1] The metabolism of pantoprazole occurs primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include demethylation by CYP2C19 and oxidation to this compound by CYP3A4.[2][3] Monitoring the plasma concentrations of both the parent drug and its sulfone metabolite is crucial for understanding its pharmacokinetic profile, assessing drug-drug interactions, and evaluating patient-specific metabolic differences. This application note provides a detailed protocol for the simultaneous analysis of pantoprazole and this compound using LC-MS/MS.
Metabolic Pathway
Pantoprazole is metabolized in the liver primarily through two pathways. The major pathway involves demethylation via the CYP2C19 enzyme, followed by sulfation. Another significant pathway is the oxidation of the sulfoxide (B87167) group to a sulfone moiety, a reaction catalyzed by the CYP3A4 enzyme. The resulting this compound is considered to have no significant pharmacological activity.[1][2][3]
Caption: Metabolic pathway of pantoprazole to this compound.
Experimental
Materials and Reagents
-
Pantoprazole and this compound reference standards
-
Lansoprazole (Internal Standard, IS)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is used for sample extraction.
-
Allow plasma samples to thaw at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (e.g., Lansoprazole at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate for 1.5 min |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 40 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 40 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are monitored for the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pantoprazole | 384.1 | 200.0 | 35 |
| This compound | 400.1 | 304.1 | 30 |
| Lansoprazole (IS) | 370.1 | 252.1 | 32 |
Analytical Workflow
The overall analytical workflow, from sample receipt to data analysis, is depicted below. This streamlined process ensures high throughput and reliable results.
Caption: Experimental workflow for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to regulatory guidelines, demonstrating excellent performance. The following table summarizes typical validation results compiled from various studies.[4][5][6][7]
| Parameter | Pantoprazole | This compound |
| Linearity Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL (Typical) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ | 5 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% (0.79% - 5.36%)[5] | < 15% (3.3% - 8.7%)[6] |
| Inter-day Precision (%CV) | < 15% (0.91% - 12.67%)[5] | < 15% (3.3% - 7.5%)[6] |
| Accuracy (% Bias) | Within ±15% (85.49% - 92.19% of nominal)[5] | Within ±15% (100% - 113% of nominal)[6] |
| Recovery | > 77%[5] | > 95%[6] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of pantoprazole and its major metabolite, this compound, in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for large-scale pharmacokinetic and clinical studies. The method's performance characteristics meet the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for drug development and research.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Pantoprazole Sulfone as a Reference Standard
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. The quality and purity of pantoprazole drug substances and products are critical for their safety and efficacy. Pantoprazole sulfone is a major metabolite and a known impurity of pantoprazole, often formed through over-oxidation during synthesis or degradation.[1][2][3] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) designate this compound as a specified impurity (Impurity A).[1] Therefore, using a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in pantoprazole samples, ensuring they meet the required quality standards.[1][4]
These application notes provide a detailed protocol for the use of this compound as a reference standard in the analysis of pantoprazole bulk drug and pharmaceutical formulations, primarily using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use.
| Property | Value | Reference |
| Chemical Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [1][2][5] |
| Synonyms | Pantoprazole Impurity A, Pantoprazole Related Compound A | [1] |
| CAS Number | 127780-16-9 | [2] |
| Molecular Formula | C16H15F2N3O5S | [2] |
| Molecular Weight | 399.4 g/mol | [2][5] |
| Appearance | Off-White to Beige Solid | [6] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [6] |
| Storage | -20°C | [7] |
Experimental Protocols
1. Preparation of Standard Stock Solutions
This protocol outlines the preparation of stock solutions of this compound, which can then be used to prepare calibration standards and system suitability solutions.
1.1. Equipment and Reagents:
-
This compound Reference Standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Ammonium acetate
-
Triethylamine
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
1.2. Protocol for Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol to the flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.[8]
2. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This section details a validated HPLC method for the simultaneous determination of pantoprazole and its related impurities, including this compound.
2.1. Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) | [8] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent. For example: Acetonitrile and 0.02 M Ammonium Acetate | [9] |
| A common isocratic mobile phase is a mixture of 0.1 M sodium phosphate (B84403) dibasic (pH 7.5) and acetonitrile (64:36, v/v).[8][10][11] | ||
| Flow Rate | 0.8 - 1.0 mL/min | [8][9] |
| Detection Wavelength | 288 nm or 290 nm | [8][9][12] |
| Column Temperature | Ambient (e.g., 25°C) | [8][9] |
| Injection Volume | 10 - 20 µL |
2.2. System Suitability: Before initiating any sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. A system suitability solution containing both pantoprazole and this compound should be injected.
| System Suitability Parameter | Acceptance Criteria |
| Resolution | The resolution between the pantoprazole and this compound peaks should be greater than 1.5.[13] |
| Tailing Factor | The tailing factor for both peaks should be less than 2.0. |
| Theoretical Plates | The number of theoretical plates for each peak should be greater than 2000. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the standard solution should be less than 2.0%. |
2.3. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
A typical calibration curve might cover a range of 0.1 µg/mL to 2.0 µg/mL.[13]
2.4. Sample Preparation:
-
For Pantoprazole Bulk Drug: Accurately weigh a suitable amount of the pantoprazole bulk drug, dissolve it in the diluent (e.g., mobile phase), and dilute to a known concentration.
-
For Pharmaceutical Formulations: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific dose of pantoprazole into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the final volume. The solution may require filtration before injection.[14]
2.5. Data Analysis:
-
Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the percentage of this compound impurity in the pantoprazole sample.
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical validated HPLC method for the quantification of pantoprazole and this compound.
| Parameter | Pantoprazole | This compound | Reference |
| Linearity Range (µg/mL) | 0.01 - 50 | 0.01 - 50 | [8] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [8] |
| Limit of Detection (LOD) | - | 0.4 ng | [9] |
| Limit of Quantification (LOQ) | 0.01 µg/mL | 0.01 µg/mL | [8][10][11] |
| Intra-assay Precision (%RSD) | 3.4 - 10 | 3.3 - 8.7 | [8][10][11] |
| Inter-assay Precision (%RSD) | 2.6 - 9.7 | 3.3 - 7.5 | [8][10][11] |
| Recovery (%) | 97 - 101 | 89 - 101 | [8] |
Visualizations
Logical Relationship of Pantoprazole and its Sulfone Impurity
Caption: Pantoprazole synthesis and the formation of its sulfone impurity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound impurity.
References
- 1. Pantoprazole Impurity A|Supplier [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | C16H15F2N3O5S | CID 195546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. caymanchem.com [caymanchem.com]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS [journal11.magtechjournal.com]
- 10. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 11. researchgate.net [researchgate.net]
- 12. jgtps.com [jgtps.com]
- 13. scribd.com [scribd.com]
- 14. scielo.br [scielo.br]
Application of Pantoprazole Sulfone in Impurity Profiling of Pantoprazole Sodium
Introduction
Pantoprazole (B1678409) sodium is a proton pump inhibitor widely utilized for the management of acid-related gastrointestinal conditions.[1][2] A critical component of pharmaceutical quality control is the diligent monitoring and control of impurities within active pharmaceutical ingredients (APIs) to guarantee both safety and efficacy.[3] A principal impurity and metabolite of pantoprazole is pantoprazole sulfone, officially designated as Pantoprazole Related Compound A.[4][5][6] This compound is formed through the over-oxidation of the sulfoxide (B87167) group present in the pantoprazole molecule, resulting in a sulfone.[4] Consequently, its presence in pantoprazole sodium requires stringent monitoring and control.
Significance of Impurity Profiling
The impurity profile of a drug substance serves as a crucial indicator of its overall quality and the consistency of the manufacturing process. This compound is recognized as a significant process-related impurity and can also be a product of degradation.[3][4] Studies conducted under stress conditions, including exposure to oxidative agents and light, have confirmed the formation of this compound.[7] In light of this, regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have instituted specific limits for this impurity in both pantoprazole sodium drug substance and its finished products.[6][8] The consistent monitoring and control of this compound levels are imperative to uphold the drug's stability, safety, and therapeutic effectiveness.[3]
Analytical Methodology
For the impurity profiling of pantoprazole, a range of analytical techniques are utilized, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and officially recognized method.[9][10] Specifically, reversed-phase HPLC (RP-HPLC) coupled with UV detection has proven to be highly effective for the separation of pantoprazole from its various impurities, including this compound.[11][9][12] These analytical methods are developed to be stability-indicating, which means they are capable of distinguishing the active drug substance from any degradation products that may form over time or under stress.[11][13]
The validation of these analytical methods in accordance with the International Council for Harmonisation (ICH) guidelines is essential to confirm their accuracy, precision, linearity, and robustness.[11][14] Key validation parameters, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), are determined to establish the sensitivity of the method.[11][9]
Quantitative Data Summary
The following tables provide a summary of key impurities and typical validation parameters for the analysis of pantoprazole sodium.
Table 1: Pharmacopeial Impurities of Pantoprazole Sodium
| Impurity Name | Pharmacopeia Designation | CAS Number |
| This compound | USP: Pantoprazole Related Compound AEP: Pantoprazole Impurity A | 127780-16-9[6][15][][17][18][19] |
| Pantoprazole Sulfide | USP: Pantoprazole Related Compound BEP: Pantoprazole Impurity B | 102625-64-9[15][] |
| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | USP: Pantoprazole Related Compound CEP: Pantoprazole Impurity C | 97963-62-7[] |
Table 2: Typical HPLC Method Validation Parameters for Pantoprazole Impurity Profiling
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[11][9] |
| Accuracy (Recovery) | 97.6 - 105.8%[11][9][14] |
| Precision (RSD) | < 2%[13] |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[11][13] |
| Limit of Quantification (LOQ) | 0.099 - 0.14 µg/mL[11][9][13][14] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Impurity
Objective: To separate and quantify this compound in pantoprazole sodium drug substance using a gradient RP-HPLC method.[9][14]
Materials:
-
Reagents: Pantoprazole Sodium Reference Standard, this compound (Related Compound A) Reference Standard, Acetonitrile (B52724) (HPLC Grade), Ammonium (B1175870) Acetate (B1210297), Triethylamine (B128534), Orthophosphoric Acid, Water (HPLC Grade).[9]
-
Equipment: HPLC system with gradient pump and UV detector, Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) or equivalent, analytical balance, pH meter, volumetric flasks and pipettes, syringe filters (0.45 µm).[9][14]
Procedure:
-
Mobile Phase Preparation: [9]
-
Buffer Preparation: Prepare a 0.01 M ammonium acetate solution. Add 1 mL of triethylamine per liter of solution and adjust the pH to 4.5 with orthophosphoric acid.
-
Mobile Phase A: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio.
-
Mobile Phase B: Mix the prepared buffer and acetonitrile in a 30:70 (v/v) ratio.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions: [9]
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of pantoprazole and its impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Pantoprazole Sodium Reference Standard in a suitable diluent (e.g., Mobile Phase B). Further dilute to a working concentration (e.g., 0.4 mg/mL).[14]
-
Impurity Standard Solution: Prepare a stock solution of this compound Reference Standard in the diluent.
-
Spiked Sample: To confirm the identity of the this compound peak, a portion of the standard solution can be spiked with the impurity standard solution.[20][21]
-
Test Sample: Prepare the pantoprazole sodium sample to be tested at the same concentration as the standard solution.
-
-
Analysis and Calculations:
-
Inject the standard, spiked, and test solutions into the HPLC system.
-
Identify the this compound peak in the test sample chromatogram by comparing its retention time with that of the impurity standard.
-
Calculate the amount of this compound in the test sample using the area of the peak and the concentration of the standard solution.
-
Protocol 2: Forced Degradation Study
Objective: To demonstrate the stability-indicating nature of the analytical method by subjecting pantoprazole sodium to stress conditions.[11][13]
Procedure:
-
Stress Conditions: [11]
-
Acid Degradation: Treat the drug substance with a dilute acid (e.g., 0.1 N HCl) at room temperature.
-
Base Degradation: Treat the drug substance with a dilute base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug substance with a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the drug substance to UV light.
-
Thermal Degradation: Heat the drug substance at an elevated temperature (e.g., 60°C).
-
-
Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
The method is considered stability-indicating if the degradation product peaks (including this compound) are well-resolved from the main pantoprazole peak and from each other.[13]
-
Visualizations
Formation pathways of this compound.
Workflow for pantoprazole impurity profiling.
References
- 1. nbinno.com [nbinno.com]
- 2. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 127780-16-9 | LGC Standards [lgcstandards.com]
- 7. akjournals.com [akjournals.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. scielo.br [scielo.br]
- 12. Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS [journal11.magtechjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 17. 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | C16H15F2N3O5S | CID 195546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. allmpus.com [allmpus.com]
- 19. store.usp.org [store.usp.org]
- 20. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Gradient HPLC Method for the Separation of Pantoprazole and Pantoprazole Sulfone
Abstract
This application note details a robust, validated gradient high-performance liquid chromatography (HPLC) method for the effective separation and quantification of Pantoprazole and its primary process-related impurity and metabolite, Pantoprazole Sulfone. Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, can contain this compound as a potential impurity formed during synthesis or degradation.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is crucial for its safety and efficacy. This document provides a comprehensive experimental protocol, summarized quantitative data, and a graphical representation of the analytical workflow, designed for researchers, scientists, and drug development professionals. The method described herein is based on established and validated scientific literature, ensuring reliability and reproducibility.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) that suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme system. This compound is a key related substance that needs to be monitored and controlled in both bulk drug substance and finished pharmaceutical products. A reliable analytical method is therefore essential for the quality control of Pantoprazole. This gradient HPLC method provides excellent resolution between Pantoprazole and this compound, allowing for accurate quantification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV or Photodiode Array (PDA) detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Chemicals and Reagents:
-
Pantoprazole Sodium reference standard
-
This compound reference standard[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Phase): Prepare a 0.01 M potassium dihydrogen phosphate solution and adjust the pH to 7.0 with ortho-phosphoric acid.[1][2]
-
Mobile Phase B (Organic Phase): Acetonitrile (HPLC grade).[1][2]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Pantoprazole): Accurately weigh and dissolve approximately 25 mg of Pantoprazole Sodium reference standard in a 100 mL volumetric flask with the diluent to obtain a concentration of 250 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing both Pantoprazole (e.g., 50 µg/mL) and this compound (e.g., 10 µg/mL) in the diluent to verify the system's performance, particularly the resolution between the two peaks.[2]
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a target concentration of Pantoprazole similar to the standard solution (e.g., 250 µg/mL).
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the separation of Pantoprazole and this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 290 nm[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
Gradient Elution Program
The gradient elution program is critical for achieving the desired separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 40 | 60 |
| 15 | 40 | 60 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
Data Presentation
System Suitability
The system suitability parameters should be evaluated before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (between Pantoprazole and this compound) | ≥ 2.0[2] |
| Tailing Factor (for Pantoprazole peak) | ≤ 2.0[3] |
| Theoretical Plates (for Pantoprazole peak) | ≥ 2000[3] |
| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following table summarizes typical validation parameters.
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[3][5] |
| Limit of Detection (LOD) | ~0.04 µg/mL[1][2] |
| Limit of Quantification (LOQ) | ~0.13 µg/mL[1][2] |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC analysis for the separation of Pantoprazole and this compound.
Caption: Workflow for the HPLC analysis of Pantoprazole and its sulfone impurity.
Conclusion
The gradient HPLC method described in this application note is a reliable and robust technique for the separation and quantification of Pantoprazole and this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and clear data presentation are intended to facilitate the implementation of this method in analytical laboratories.
References
Application Note: Optimal Mobile Phase Composition for the Separation of Pantoprazole Impurities
Abstract
This application note provides a comprehensive guide to the optimal mobile phase composition for the separation of pantoprazole (B1678409) and its related impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). A detailed protocol based on established and validated methods is presented, along with a comparative summary of various chromatographic conditions reported in the scientific literature. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pantoprazole.
Introduction
Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][] During its synthesis and storage, various process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3] High-performance liquid chromatography (HPLC) is the most common analytical technique for the separation and quantification of pantoprazole and its impurities. The composition of the mobile phase is a critical parameter that significantly influences the resolution, retention time, and overall quality of the separation. This application note consolidates information from various sources to provide a robust starting point for method development and validation.
Data Summary of Chromatographic Conditions
The following table summarizes various mobile phase compositions and chromatographic conditions that have been successfully employed for the separation of pantoprazole and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 (USP-like) | Method 4 |
| Mobile Phase A (Aqueous) | 0.01 M Ammonium (B1175870) acetate (B1210297) with 1 mL/L triethylamine, pH 4.5 with orthophosphoric acid[4][5] | 0.02 M Ammonium acetate[6] | 1.74 g/L Dibasic potassium phosphate (B84403), pH 7.0 with phosphoric acid[1][7] | 0.01 M Phosphate buffer, pH 7.0[8][9] |
| Mobile Phase B (Organic) | Acetonitrile[4][5] | Acetonitrile[6] | Acetonitrile[1][7] | Acetonitrile[8][9] |
| Elution Mode | Gradient[4][5] | Gradient[6] | Gradient[1][7] | Gradient[8][9] |
| Column | Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm[4][5] | C18, 250 x 4.6 mm, 5 µm[6] | Purospher STAR C18, 12.5 cm x 4 mm, 5 µm[7] | Hypersil ODS, 125 x 4.0 mm, 5 µm[1] |
| Flow Rate | 1.0 mL/min[1][4][8] | 0.8 mL/min[6] | 1.0 mL/min[1][7] | 1.0 mL/min[1][8][9] |
| Column Temperature | 30 °C[4][5] | 25 °C[6] | Ambient | 40 °C[1] |
| Detection Wavelength | 290 nm[1][4][5][8] | 288 nm[6] | 290 nm and 305 nm[7] | 290 nm[1][8][9] |
Experimental Protocol
This protocol describes a general-purpose, robust HPLC method for the separation of pantoprazole and its known impurities, based on a synthesis of published methods.[1][4][7]
Apparatus and Chromatographic System
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Filtration assembly with 0.45 µm membrane filters.
Reagents and Materials
-
Pantoprazole Sodium reference standard and impurity standards (e.g., Pantoprazole Sulfone, Pantoprazole Sulfide).
-
Acetonitrile (B52724) (HPLC grade).
-
Dibasic potassium phosphate (K2HPO4) (Analytical grade).
-
Orthophosphoric acid (OPA) (Analytical grade).
-
Water (HPLC grade).
Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
-
Weigh 1.74 g of dibasic potassium phosphate and dissolve it in 1000 mL of HPLC grade water.[1]
-
Adjust the pH of the solution to 7.0 ± 0.05 with a dilute solution of orthophosphoric acid.[1][7]
-
Filter the buffer through a 0.45 µm membrane filter and degas.
Mobile Phase B:
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a ratio of 80:20 (v/v).
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Pantoprazole Sodium reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well.
Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample (e.g., powdered tablets) equivalent to about 25 mg of pantoprazole into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 125 x 4.0 mm, 5 µm (e.g., Hypersil ODS)[1] |
| Mobile Phase | Gradient elution using Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 290 nm[1] |
| Injection Volume | 20 µL |
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows in the development and execution of the HPLC method for pantoprazole impurity analysis.
Caption: Experimental workflow for pantoprazole impurity analysis.
Caption: Logical workflow for HPLC method development.
Conclusion
The separation of pantoprazole from its impurities can be effectively achieved using a reverse-phase HPLC method with a C18 column and a gradient elution program. A mobile phase consisting of a phosphate or ammonium acetate buffer (pH range 4.5-7.0) as the aqueous phase and acetonitrile as the organic modifier provides good selectivity and resolution. The specific method and mobile phase composition should be chosen and optimized based on the specific impurities of interest and the available instrumentation. The protocol provided in this application note serves as a robust starting point for developing a validated analytical method for the quality control of pantoprazole.
References
- 1. jocpr.com [jocpr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS [journal11.magtechjournal.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Application Note: Analysis of Pantoprazole Sulfone using HPLC with UV Detection
AN-PANTOSUF-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole (B1678409) is a proton pump inhibitor that effectively reduces gastric acid production. During its synthesis and metabolism, various related substances can be formed, including pantoprazole sulfone.[1][2] this compound is a key impurity and metabolite that needs to be monitored to ensure the quality, safety, and efficacy of pantoprazole drug products.[2][3] This application note describes a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound.
Principle of the Method
The method employs RP-HPLC to separate pantoprazole and its related substances, including this compound. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. Detection and quantification are performed using a UV detector at a wavelength where both pantoprazole and this compound exhibit significant absorbance.
Selection of UV Detection Wavelength
The selection of an appropriate UV detection wavelength is critical for achieving the desired sensitivity and specificity. Pantoprazole and its impurities, including the sulfone derivative, possess benzimidazole (B57391) and pyridine (B92270) ring systems which absorb UV radiation.[1] The maximum absorption wavelength (λmax) for pantoprazole and its related compounds is consistently reported in the range of 288-290 nm.[1]
While pantoprazole also shows absorbance maxima at lower wavelengths (around 204 nm), these are often unsuitable due to potential interference from commonly used solvents.[4] A wavelength of 290 nm is widely used as it provides a good compromise where pantoprazole and its impurities, including this compound, exhibit significant absorbance, allowing for their sensitive detection.[1][3][4][5][6][7][8][9][10] Several studies have demonstrated that at 290 nm, desirable characteristics such as a stable baseline, minimal mobile phase interference, and low noise levels are achieved.[1][4] In some cases, 288 nm has also been successfully employed.[11]
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound. Method optimization and validation are recommended for specific applications.
1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2][3]
-
Column: A C18 column is typically used. A common specification is 4.6 x 150 mm with 5 µm particle size.[3]
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent[3] |
| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) : Acetonitrile (64:36, v/v)[3] |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient (e.g., 22 ºC) or controlled at 40°C[3][5] |
| Detection Wavelength | 290 nm [3][4][5][13][6][7][8][9][10] |
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of pantoprazole and this compound reference standards in methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase or a suitable diluent to cover the desired concentration range (e.g., 0.01 - 50 µg/mL).[3]
-
Sample Preparation: The preparation of sample solutions will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the diluent. For formulated products, a suitable extraction procedure may be required.
4. Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[5]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of this compound.
| Parameter | Pantoprazole | This compound | Reference |
| Retention Time (min) | 5.86 | 4.49 | [3] |
| Linearity Range (µg/mL) | 0.01 - 50 | 0.01 - 50 | [3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [3] |
| LOD (µg/mL) | - | 0.043 - 0.047 | [4][6] |
| LOQ (µg/mL) | - | 0.13 - 0.14 | [4][6] |
| Recovery (%) | > 95% | > 95% | [3][13] |
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
References
- 1. Pantoprazole Impurity A|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. scielo.br [scielo.br]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. merckmillipore.com [merckmillipore.com]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Pantoprazole Sulfone in Human Plasma by LC-MS/MS
Introduction
Pantoprazole (B1678409), a widely prescribed proton pump inhibitor, is metabolized in the liver to form its primary metabolites, including pantoprazole sulfone. The accurate quantification of this compound in human plasma is crucial for pharmacokinetic and toxicokinetic studies, providing insights into the drug's metabolism and potential accumulation. This application note details robust and validated protocols for the sample preparation of this compound from human plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods have been optimized to ensure high recovery, minimize matrix effects, and provide reliable and reproducible results suitable for drug development and clinical research.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Pantoprazole-d4 (internal standard, IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade chloroform[1]
-
HPLC-grade diethyl ether
-
HPLC-grade dichloromethane
-
Ammonium acetate
-
Formic acid
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)[2][3]
-
Sodium hydroxide (B78521) (NaOH)
-
Human plasma (sourced from a certified blood bank)
-
Microcentrifuge tubes (1.5 mL)
-
Glass test tubes (13 x 100 mm)
-
Centrifuge
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
Experimental Protocols
General Workflow for Sample Preparation and Analysis
The overall process for the analysis of this compound in plasma involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection.
Caption: General workflow for this compound analysis in plasma.
Method A: Protein Precipitation (PPT)
This method offers a rapid and straightforward approach for sample cleanup.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of cold methanol to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for the Protein Precipitation (PPT) method.
Method B: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
Pipette 100 µL of plasma into a 13 x 100 mm screw-top glass tube.[1]
-
Add 10 µL of the internal standard working solution.
-
Add 2 mL of chloroform (B151607) as the extraction solvent.[1]
-
Cap the tube and rock for 10 minutes to ensure thorough mixing.[1]
-
Centrifuge for 10 minutes at 1000 x g.[1]
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase and inject 100 µL into the LC-MS/MS system.[1]
Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.
Method C: Solid-Phase Extraction (SPE)
SPE offers the most effective cleanup, resulting in the lowest matrix effects and highest sensitivity.
Protocol:
-
Condition a LiChrolut® RP-18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[2]
-
Buffer 1 mL of plasma with 1 mL of 0.1 M KH2PO4 (pH 9).[2][3]
-
Load the buffered plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove polar interferences.[2]
-
Elute the analyte and internal standard with 0.7 mL of acetonitrile.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Caption: Workflow for the Solid-Phase Extraction (SPE) method.
Data Presentation
The following table summarizes the performance characteristics of the three sample preparation methods for the analysis of this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 77%[5][6] | > 95%[1][7][8] | > 90% |
| Internal Standard Recovery | > 75% | > 95%[1][7][8] | > 90% |
| Matrix Effect | Moderate | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5][6][9] | 10 ng/mL[1][7][8] | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10%[1][7][8] | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10%[1][7][8] | < 5% |
| Intra-day Accuracy (%) | 85-115% | 90-110%[1] | 95-105% |
| Inter-day Accuracy (%) | 85-115% | 90-110%[1] | 95-105% |
Conclusion
This application note provides three distinct and validated methods for the preparation of plasma samples for the quantification of this compound. The choice of method depends on the specific requirements of the study. Protein Precipitation is a high-throughput method suitable for early-stage discovery studies. Liquid-Liquid Extraction offers a balance between sample cleanliness and ease of use. Solid-Phase Extraction provides the cleanest samples, leading to the highest sensitivity and is recommended for late-stage clinical trials and regulatory submissions where low detection limits are required. All three methods, when coupled with a validated LC-MS/MS analytical method, are suitable for the reliable determination of this compound in human plasma.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
Application Note: Analysis of Pantoprazole Sulfone Using a C18 Column
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of pantoprazole (B1678409) and its primary metabolite, pantoprazole sulfone, utilizing a C18 stationary phase. This method is applicable for routine quality control, stability studies, and pharmacokinetic analysis in pharmaceutical and clinical research settings. The described protocol offers excellent linearity, precision, and accuracy, ensuring reliable and reproducible results.
Introduction
Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Its metabolism primarily involves oxidation to this compound. Monitoring the levels of both the parent drug and its sulfone metabolite is crucial for understanding its pharmacokinetic profile and ensuring the quality of pharmaceutical formulations. The use of a C18 column in RP-HPLC is a well-established and reliable technique for the analysis of pantoprazole and its related substances due to its versatility and efficiency in separating compounds of moderate polarity. This document provides a comprehensive protocol for this application.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column is the stationary phase of choice. Several commercially available C18 columns have been shown to provide good separation.[1][2][3][4]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727).[1][3][5][6]
-
Reagents and Standards: HPLC grade acetonitrile, methanol, and water are necessary. Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, ammonium (B1175870) acetate) are also required. Reference standards for pantoprazole and this compound with certified purity should be used.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of pantoprazole and this compound using a C18 column. These conditions may require optimization based on the specific column and HPLC system used.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Nova-Pak C18[1] | Symmetry C18 (4.6 x 150 mm, 5 µm)[3][7] | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 10 mM KH2PO4 (pH 7.4) (25:75 v/v)[1] | Acetonitrile and 0.1 M Sodium Phosphate Dibasic (pH 7.5) (36:64 v/v)[3] | Gradient elution with Mobile Phase A (Buffer:Acetonitrile, 70:30 v/v) and Mobile Phase B (Buffer:Acetonitrile, 30:70 v/v). Buffer: 0.01 M Ammonium Acetate with 1 mL/L Triethylamine (pH 4.5)[4] |
| Flow Rate | 1.0 mL/min[1][8] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 290 nm[1][9] | 290 nm[3][7] | 290 nm[4] |
| Column Temperature | Ambient[3] | Ambient[3] | 30 °C[4] |
| Injection Volume | 20 µL[10] | Not Specified | Not Specified |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of pantoprazole and this compound reference standards in 10 mL of methanol in separate volumetric flasks.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).[1]
Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add a precipitating agent such as acetonitrile. Vortex the mixture to ensure thorough mixing.[9]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Injection: Inject a suitable volume of the supernatant into the HPLC system.
Method Validation Parameters
The following table summarizes key validation parameters for a typical HPLC method for pantoprazole analysis.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999[1] |
| Linearity Range | 1-50 µg/mL for pantoprazole[1] |
| Limit of Detection (LOD) | 0.043-0.047 µg/mL[11] |
| Limit of Quantification (LOQ) | 0.13-0.14 µg/mL[11] |
| Recovery | 97.9-103%[11] |
| Precision (%RSD) | Within-day: 0.7-3.1%, Between-day: in the same range[1] |
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Detailed workflow for plasma sample preparation.
Conclusion
The use of a C18 column for the chromatographic analysis of pantoprazole and its sulfone metabolite provides a reliable and robust method for their separation and quantification. The protocols and conditions outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. The versatility of the C18 stationary phase allows for adaptation of the method to various matrices and analytical requirements. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. ajrconline.org [ajrconline.org]
- 2. scribd.com [scribd.com]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report [frontiersin.org]
- 8. Simultaneous determination of pantoprazole and its two metabolites in dog plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pantoprazole Sulfone in Bulk Drug Substance
Introduction
Pantoprazole (B1678409) is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2] During its synthesis and storage, process-related impurities and degradation products can arise.[3][4] Pantoprazole sulfone, also known as Pantoprazole Related Compound A (USP) or Impurity A (EP/BP), is a primary impurity formed from the oxidation of the sulfoxide (B87167) group in the parent molecule.[5][6] Rigorous quantification of this impurity in the bulk Active Pharmaceutical Ingredient (API) is a critical regulatory requirement to ensure the safety, efficacy, and quality of the final drug product.[3][5] This document provides a detailed protocol for the quantitative analysis of this compound in pantoprazole bulk drug using a validated High-Performance Liquid Chromatography (HPLC) method.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound from the active pharmaceutical ingredient, pantoprazole. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from reference standards.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Pantoprazole Bulk Drug Sample
-
Acetonitrile (HPLC Grade)
-
Sodium Phosphate Dibasic or Potassium Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is required. The conditions outlined below are based on typical validated methods for pantoprazole and its impurities.[7][8][9]
| Parameter | Specification |
| HPLC Column | Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH adjusted to 7.5 with Phosphoric Acid) : Acetonitrile (64:36, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 290 nm[7][8][9] |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10-15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (this compound):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This yields a concentration of approximately 100 µg/mL.
-
-
Calibration Curve Solutions:
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to cover a concentration range of 0.1 µg/mL to 5.0 µg/mL.[4]
-
Suggested concentration levels: 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL.
-
-
Sample Solution (Pantoprazole Bulk Drug):
-
Accurately weigh approximately 50 mg of the pantoprazole bulk drug sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the correlation coefficient (r²), which should be >0.99.[10]
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters are summarized below.
Specificity: The method's specificity is demonstrated by its ability to separate the this compound peak from the main pantoprazole peak and other potential impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to show that no degradation products co-elute with the this compound peak.[9]
Linearity, LOD, and LOQ: The method's linearity, limit of detection (LOD), and limit of quantitation (LOQ) are critical for quantifying the impurity accurately, especially at low levels.
| Parameter | Typical Result |
| Linearity Range | 0.1 µg/mL - 5.0 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[9] |
| LOD | 0.043 - 0.047 µg/mL[9] |
| LOQ | 0.13 - 0.14 µg/mL[9] |
Accuracy and Precision: Accuracy is determined by spike recovery studies at different concentration levels, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Parameter | Specification | Typical Result (RSD%) |
| Accuracy (% Recovery) | 97.0% - 103.0%[9] | 97.7% - 102.2%[12] |
| Precision - Repeatability (Intra-day RSD%) | ≤ 2.0%[13] | 3.3% - 8.7%[7][8] |
| Precision - Intermediate (Inter-day RSD%) | ≤ 2.0%[13] | 3.3% - 7.5%[7][8] |
Note: The wider RSD% ranges cited are from a method developed for plasma, which typically has higher variability than bulk drug analysis. Tighter precision is expected for bulk drug analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships in analytical method validation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijaerd.org [ijaerd.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scribd.com [scribd.com]
- 5. Pantoprazole Impurity A|Supplier [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. akjournals.com [akjournals.com]
- 12. A New HPLC Method for the Quantification of Pantoprazole in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 13. ijprajournal.com [ijprajournal.com]
Synthesis of Pantoprazole Sulfone N-Oxide Impurities: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and data for the synthesis of pantoprazole (B1678409) sulfone N-oxide, a critical process-related impurity and degradation product of pantoprazole. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of pantoprazole. Understanding the formation and synthesis of this impurity is essential for developing robust analytical methods and ensuring the purity and safety of the final drug product.
Pantoprazole, a proton pump inhibitor, can undergo oxidation at both the sulfur atom and the pyridine (B92270) nitrogen atom during its synthesis, leading to the formation of pantoprazole sulfone and pantoprazole N-oxide, respectively. The combined oxidation at both sites results in the this compound N-oxide impurity.[1][2] This impurity can also be formed under forced degradation conditions, particularly oxidative and photolytic stress.[2][3][4]
Synthesis Methodology
The synthesis of this compound N-oxide is typically a multi-step process that begins with the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide (B99878) intermediate.[1][5] The subsequent and crucial step is the oxidation of this intermediate.[1] To achieve the desired sulfone N-oxide impurity, a strong oxidizing agent or specific catalytic system is employed to facilitate oxidation at both the sulfur and nitrogen atoms.[6][7]
A common method involves the use of hydrogen peroxide in the presence of a catalyst, such as methyl rhenium trioxide, which can effectively oxidize both the thioether to a sulfone and the pyridine nitrogen to an N-oxide.[6][7] Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are also known to be effective for N-oxidation.[1][8]
Experimental Workflow
Caption: General workflow for the synthesis of this compound N-oxide.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of this compound N-oxide.
Protocol 1: Synthesis via Catalytic Oxidation
This protocol is adapted from a patented method for preparing the pantoprazole sodium sulfone N-oxide impurity.[6][7]
Step 1: Synthesis of 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide)
-
In a suitable reaction vessel, add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and dichloromethane.[7]
-
Slowly add a solution of sodium hydroxide (B78521) while maintaining the temperature at 20-30°C.[7]
-
Stir the reaction mixture for 1-2 hours.[7]
-
Separate the organic layer, wash it with water, and distill under reduced pressure to obtain the pantoprazole sulfide intermediate as a yellow oil.[7]
Step 2: Oxidation to this compound N-Oxide
-
Dissolve the pantoprazole sulfide intermediate in an organic solvent.
-
In the presence of acetic acid, add hydrogen peroxide and a catalytic amount of methyl rhenium trioxide.[6][7]
-
Control the reaction temperature and the amount of catalyst to ensure the oxidation of the sulfide to a sulfone.[6][7] The hydrogen peroxide-acetic acid system will also oxidize the pyridine ring.[7]
-
Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the sulfone N-oxide product can be isolated.
Step 3: Salt Formation (Optional)
-
The resulting this compound N-oxide can be treated with sodium hydroxide to form the corresponding sodium salt.[6][7]
Protocol 2: Forced Degradation to Generate this compound N-Oxide
This compound N-oxide can also be generated through forced degradation studies of pantoprazole, particularly under oxidative and photolytic stress conditions.[2][3][4]
Oxidative Degradation:
-
Prepare a stock solution of pantoprazole sodium in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[9]
-
Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide.[9]
-
Allow the reaction to proceed for a specified duration (e.g., 3 hours).[9]
-
Analyze the resulting solution by HPLC to identify and quantify the formation of this compound N-oxide.[9]
Photolytic Degradation:
-
Prepare a solution of pantoprazole in a transparent container.[9]
-
Expose the solution to UV light (e.g., 254 nm) and sunlight for an extended period (e.g., 7 days).[2][9]
-
Maintain a control sample protected from light at the same temperature.[9]
-
Withdraw samples at various time intervals and analyze by HPLC to monitor the formation of the N-oxide and sulfone N-oxide impurities.[4]
Data Presentation
The following table summarizes quantitative data related to the synthesis and characterization of this compound N-oxide.
| Parameter | Value/Range | Reference |
| Synthesis Reactants | ||
| 2-chloromethyl-3,4-dimethoxypyridine HCl | Starting Material | [5][6][7] |
| 5-difluoromethoxy-2-mercapto-1H-benzimidazole | Starting Material | [5][6][7] |
| Oxidizing Agents | ||
| Hydrogen Peroxide / Acetic Acid / Methyl Rhenium Trioxide | Used for direct synthesis | [6][7] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Effective for N-oxidation | [1][8] |
| Sodium Hypochlorite | Common oxidizing agent in pantoprazole synthesis | [1] |
| Analytical Characterization | ||
| Molecular Formula | C₁₆H₁₅F₂N₃O₆S | [10] |
| Molecular Weight | 415.4 g/mol | [10] |
| HPLC | Primary method for detection and quantification | [2] |
| ¹H-NMR and MS | Used for structural verification | [5] |
Signaling Pathway and Formation Mechanism
The formation of this compound N-oxide occurs through the oxidation of the pantoprazole sulfide intermediate at two distinct sites: the sulfur atom and the pyridine nitrogen.
Caption: Formation pathways of this compound N-oxide from the sulfide intermediate.
The choice of oxidizing agent and reaction conditions determines the selectivity of the oxidation.[1] Stronger oxidizing conditions or less selective reagents can lead to the over-oxidation of the desired pantoprazole (sulfoxide) to the sulfone and N-oxide impurities.[2]
Conclusion
The synthesis of this compound N-oxide as a reference standard is crucial for the accurate identification and quantification of this impurity in pantoprazole active pharmaceutical ingredients and finished products. The protocols and data presented in this application note provide a comprehensive resource for researchers and professionals in the pharmaceutical industry to control and monitor this critical impurity, thereby ensuring the quality and safety of pantoprazole-containing medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105111186B - A kind of preparation method of Pantoprazole Sodium sulfone nitrogen oxidation impurity - Google Patents [patents.google.com]
- 7. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaceresearch.com [pharmaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Pantoprazole Sulfone
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of pantoprazole (B1678409) sulfone. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common causes of peak tailing for pantoprazole sulfone in reversed-phase HPLC?
Peak tailing for this compound, a basic compound, in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The most frequent culprits include:
-
Silanol (B1196071) Interactions: The most common cause is the interaction of the basic functional groups on this compound with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to a delayed elution and a "tailing" peak.[6]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions.[3][4] If the pH is not optimal, both the this compound and the silanol groups can exist in ionized states, leading to strong electrostatic interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Extra-Column Volume: Excessive tubing length or dead volume within the HPLC system can cause the analyte band to spread before it reaches the detector, resulting in peak broadening and tailing.[4][6]
-
Column Contamination and Degradation: The accumulation of sample matrix components or the chemical degradation of the stationary phase can create active sites that promote secondary interactions.[6][7]
Question 2: How can I mitigate peak tailing caused by silanol interactions?
Several strategies can be employed to minimize the impact of residual silanol groups:
-
Use an End-Capped Column: Modern "end-capped" HPLC columns have their residual silanol groups chemically deactivated with a small silylating agent.[1][8][9] This significantly reduces the potential for secondary interactions with basic analytes like this compound.
-
Adjust Mobile Phase pH: Operating at a lower pH (around 3-4) can suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated basic analyte.[1][2][3] Conversely, working at a high pH can deprotonate the basic analyte, but this may require a specialized pH-stable column.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the analyte.[2][8]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[3][9]
Question 3: What are the recommended starting HPLC parameters for this compound analysis?
Based on validated methods, the following parameters can be used as a starting point for the analysis of pantoprazole and its sulfone metabolite.[10][11][12][13][14]
| Parameter | Recommended Condition |
| Column | C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Sodium Phosphate (B84403) Dibasic (e.g., 0.01 M - 0.1 M, pH 7.0-7.5) and Acetonitrile (B52724) |
| Mobile Phase Ratio | Isocratic (e.g., 64:36 v/v Buffer:Acetonitrile) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 20 µL |
Note: These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 7.0)
-
Prepare a 0.1 M solution of Sodium Phosphate Dibasic: Dissolve the appropriate amount of Na₂HPO₄ in HPLC-grade water.
-
Prepare a 0.1 M solution of Sodium Phosphate Monobasic: Dissolve the appropriate amount of NaH₂PO₄ in HPLC-grade water.
-
Adjust pH: While monitoring with a calibrated pH meter, add the 0.1 M sodium phosphate monobasic solution to the 0.1 M sodium phosphate dibasic solution until a pH of 7.0 is reached.
-
Filter: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Mix with Organic Modifier: Prepare the final mobile phase by mixing the filtered buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 64:36 v/v).
-
Degas: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. it.restek.com [it.restek.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
Optimization of pantoprazole sulfone synthesis to improve yield
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pantoprazole (B1678409) sulfone, a key metabolite and reference standard for pantoprazole.
Frequently Asked Questions (FAQs)
Q1: My yield of pantoprazole sulfone is consistently low. What are the primary causes?
A1: Low yields typically stem from incomplete oxidation of the pantoprazole sulfide (B99878) intermediate or competing side reactions. Key factors include:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidant is crucial. To drive the reaction from the sulfide or sulfoxide (B87167) to the sulfone, an excess of the oxidizing agent is often required.
-
Suboptimal Reaction Temperature: The oxidation of the sulfide to sulfoxide is exothermic. While low temperatures (0-5 °C) are used to control the reaction to yield the sulfoxide (pantoprazole), higher temperatures may be needed to push the reaction to the sulfone, but this must be balanced against impurity formation.[1][2]
-
Incorrect Choice of Oxidant: Not all oxidizing agents are equally effective. Stronger oxidizing systems, such as hydrogen peroxide with a catalyst, are often required for high-yield sulfone formation.[3][4]
-
Poor Quality Starting Material: Ensure the pantoprazole sulfide starting material is pure, as impurities can interfere with the oxidation process.
Q2: I am observing significant formation of N-oxide impurities. How can I minimize this?
A2: The pyridine (B92270) nitrogen in the pantoprazole structure is susceptible to oxidation, leading to the formation of pantoprazole N-oxide or N-oxide sulfone derivatives.[1][2][5] To minimize this:
-
pH Control: The pH of the reaction medium can influence the reactivity of the pyridine nitrogen. While not always explicitly stated for sulfone synthesis, careful pH management is a standard practice in pantoprazole synthesis to control impurities.
-
Choice of Oxidizing System: Certain oxidizing agents may have a higher propensity for N-oxidation. The hydrogen peroxide/acetic acid system, particularly when catalyzed, can be effective for S-oxidation while potentially oxidizing the nitrogen as well.[3] Selecting a more chemoselective system or carefully controlling the reaction conditions is key.
Q3: What is the most effective oxidizing agent for converting pantoprazole sulfide directly to this compound?
A3: While common oxidants like sodium hypochlorite (B82951) (NaOCl) and meta-chloroperoxybenzoic acid (m-CPBA) can be used, they often require careful control to avoid stopping at the sulfoxide stage.[2][5][6] For a high-yield synthesis of the sulfone, a more potent and selective system is recommended. A patented method utilizes a catalytic system of methyl rhenium trioxide (MTO) with hydrogen peroxide (H₂O₂) in the presence of acetic acid .[3][4] This system is designed to efficiently transfer oxygen and drive the oxidation past the sulfoxide stage to the desired sulfone.[3][4]
Q4: How can I effectively monitor the reaction progress to maximize sulfone formation?
A4: The most reliable method for monitoring the reaction is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[1][2]
-
Method: Develop a stability-indicating HPLC method that can resolve the starting material (pantoprazole sulfide), the intermediate (pantoprazole sulfoxide), the desired product (this compound), and potential impurities (e.g., N-oxide sulfone).
-
Sampling: Periodically quench a small aliquot of the reaction mixture and analyze it by HPLC.
-
Endpoint: The reaction is complete when the sulfide and sulfoxide peaks are minimized and the sulfone peak area reaches a plateau.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient oxidant. 2. Low reaction temperature. 3. Catalyst (if used) has deactivated. | 1. Add an additional charge of the oxidizing agent and monitor by HPLC. 2. Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). 3. Add a fresh portion of the catalyst. |
| Formation of Multiple Products/Impurities | 1. Reaction temperature is too high. 2. Overly harsh oxidizing conditions. 3. pH is not optimal, leading to degradation. | 1. Lower the reaction temperature to gain better control over the oxidation. 2. Reduce the amount of excess oxidant or slow the rate of addition. 3. Check and adjust the pH of the reaction medium if applicable to your protocol. |
| Product is Difficult to Purify | 1. Structural similarity between sulfoxide and sulfone.[2][5] 2. Presence of polar impurities like N-oxides. | 1. Ensure the reaction goes to completion to minimize the amount of sulfoxide intermediate. 2. Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for purification. |
Experimental Protocols & Data
Protocol 1: High-Yield Catalytic Synthesis of this compound
This protocol is adapted from a patented method designed for high-yield production.[3][4]
Step 1: Synthesis of Pantoprazole Sulfide Intermediate
-
In a suitable reaction vessel, charge 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, and dichloromethane.
-
Slowly add a solution of sodium hydroxide (B78521) while maintaining the temperature between 20-30 °C.
-
Stir the mixture for 1-2 hours after the addition is complete.
-
Perform a liquid-liquid extraction. The organic layer containing the pantoprazole sulfide is washed, dried, and concentrated to yield an oil.
Step 2: Catalytic Oxidation to this compound
-
Dissolve the pantoprazole sulfide intermediate from Step 1 in a suitable organic solvent (e.g., a mixture of toluene (B28343) and methyl tert-butyl ether).[3]
-
Add acetic acid and a catalytic amount of methyl rhenium trioxide (MTO).
-
Slowly add an excess of hydrogen peroxide (H₂O₂) while carefully controlling the temperature.
-
Stir the reaction and monitor its progress by HPLC until the starting material and sulfoxide intermediate are consumed.
-
Upon completion, quench any remaining peroxide, wash the organic layer, and isolate the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Oxidation Using Sodium Hypochlorite
This protocol is based on general methods for pantoprazole synthesis, adapted here to favor sulfone formation.[2][5]
-
Prepare the pantoprazole sulfide intermediate as described in Protocol 1, or dissolve pre-made sulfide in an aqueous sodium hydroxide solution.
-
Cool the solution to 0–5 °C.
-
Slowly add an excess of sodium hypochlorite (NaOCl) solution (e.g., 2.0-2.5 equivalents) over several hours, maintaining the temperature below 10 °C. Note: Using a larger excess and allowing the temperature to rise slightly will favor overoxidation to the sulfone.
-
Monitor the reaction by HPLC. Extend the reaction time as needed to maximize the sulfone peak.
-
Once the desired conversion is achieved, quench the excess NaOCl with a solution of sodium metabisulfite.
-
Adjust the pH of the mixture to 7.5–8.0 with a suitable acid (e.g., HCl) to precipitate the free base.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under vacuum.
-
Purify the crude product as necessary.
Data Summary: Comparison of Oxidizing Systems
The selection of an oxidizing agent is critical for achieving high selectivity for either the sulfoxide or the sulfone. The table below provides a qualitative and quantitative comparison based on literature for general sulfide oxidations.
| Oxidizing System | Typical Substrate | Selectivity (Sulfoxide:Sulfone) | Typical Sulfone Yield | Key Considerations |
| H₂O₂ (Catalyzed) [7] | Thioanisole | High (selective for sulfone with excess H₂O₂) | >95% | Highly effective and clean. Catalyst choice (e.g., MTO, Niobium Carbide) is crucial for selectivity.[3][8] |
| m-CPBA [2] | Pantoprazole Sulfide | Moderate (overoxidation is a known issue) | Variable (often a byproduct) | Stoichiometry is critical. Generates m-chlorobenzoic acid as a byproduct. |
| Sodium Hypochlorite (NaOCl) [2][5] | Pantoprazole Sulfide | Moderate (controlled by temp and stoichiometry) | Variable (often a byproduct) | Inexpensive and effective, but requires careful control to avoid a mix of products. |
| Oxone® [7] | Diphenyl Sulfide | Solvent-dependent | High (up to 96%) | A stable and versatile solid oxidant, but reaction conditions need optimization. |
| Potassium Permanganate (KMnO₄) [7] | Thioanisole | Low (often over-oxidizes) | High | Very strong oxidant, often difficult to stop at the sulfoxide stage, but can produce side reactions. |
Visualizations
Reaction Pathway
Caption: Oxidation pathway from pantoprazole sulfide to sulfone.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 4. CN105111186B - A kind of preparation method of Pantoprazole Sodium sulfone nitrogen oxidation impurity - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
How to minimize pantoprazole sulfone formation during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of pantoprazole (B1678409) sulfone during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pantoprazole sulfone and why is it a concern?
This compound, designated as Pantoprazole Related Compound A in the United States Pharmacopeia (USP), is a process-related impurity formed during the synthesis of pantoprazole.[1][2] It is the over-oxidized byproduct of the desired pantoprazole sulfoxide (B87167).[1][3] The presence of this impurity is a critical concern as its structural similarity to pantoprazole makes it difficult and costly to remove from the final active pharmaceutical ingredient (API).[1] Regulatory authorities mandate strict control over such impurities to ensure the safety, quality, and efficacy of the final drug product.[1]
Q2: At which stage of pantoprazole synthesis is the sulfone impurity formed?
The formation of this compound occurs during the critical oxidation step. The synthesis of pantoprazole involves the condensation of a thioether intermediate, which is then oxidized to form the active sulfoxide (pantoprazole).[1][2][3] If the reaction is not carefully controlled, the oxidation can proceed further, converting the desired sulfoxide into the unwanted sulfone impurity.[1]
Q3: What are the primary factors that influence the formation of this compound?
Several factors can influence the over-oxidation to this compound. The most critical include:
-
Choice of Oxidizing Agent: Different oxidizing agents have varying potentials for over-oxidation. Common agents include sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H₂O₂), and meta-chloroperoxybenzoic acid (m-CPBA).[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation.[1]
-
Reaction Time: Prolonged reaction times can lead to increased formation of the sulfone impurity.
-
pH of the Reaction Medium: The pH plays a crucial role in the oxidation process and can affect the level of impurity formation.[1]
-
Stoichiometry of the Oxidizing Agent: An excess of the oxidizing agent increases the likelihood of over-oxidation to the sulfone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during pantoprazole synthesis, with a focus on minimizing sulfone formation.
| Issue | Potential Cause | Recommended Solution |
| High levels of this compound impurity detected in the final product. | Over-oxidation during the sulfide-to-sulfoxide conversion step. | Review and optimize the oxidation protocol. Key parameters to investigate are the choice and amount of oxidizing agent, reaction temperature, and reaction time. Consider using a milder oxidizing agent or a catalytic system for better selectivity. |
| Inconsistent sulfone impurity levels between batches. | Poor control over reaction parameters. | Ensure consistent and precise control over the addition rate of the oxidizing agent and maintain a stable, low temperature throughout the reaction. Implement in-process monitoring (e.g., HPLC) to track the progress of the reaction and stop it at the optimal point. |
| Difficulty in removing sulfone impurity during purification. | High initial formation of the impurity due to its structural similarity to pantoprazole. | Focus on preventing its formation in the first place. If significant amounts are already present, specialized chromatographic techniques may be required, which can be expensive and complex for large-scale production. |
Data Presentation: Comparison of Oxidation Conditions
The following table summarizes the impact of different oxidizing agents and reaction conditions on the formation of this compound, based on data from various studies.
| Oxidizing Agent | Catalyst/Additive | Temperature (°C) | Typical Sulfone Impurity Level | Reference |
| Sodium Hypochlorite (NaOCl) | None | 0 - 5 | Below 0.15% | [4] |
| Hydrogen Peroxide (H₂O₂) | Ammonium Molybdate / Sodium Carbonate | 0 - 5 | Not specified, but reaction is slow (1-2 days) | [5] |
| m-CPBA | None | 0 to room temp | Can lead to sulfone formation if not controlled | [1][6] |
| Hydrogen Peroxide (H₂O₂) | Methylrhenium trioxide (MTO) | Not specified | Can be controlled to produce sulfone as the main product |
Note: Direct comparative studies under identical conditions are limited in the public domain. The data presented is a collation from different sources and should be used as a guideline for process optimization.
Experimental Protocols
Protocol 1: Oxidation of Pantoprazole Sulfide (B99878) using Sodium Hypochlorite
This protocol is adapted from a process known to yield high-purity pantoprazole with low sulfone impurity.[4]
-
Preparation: Dissolve the pantoprazole sulfide intermediate in a suitable solvent such as acetone (B3395972) and cool the mixture to 0°C.
-
Oxidation: Slowly add a pre-cooled aqueous solution of sodium hypochlorite (e.g., 3.5% solution) to the reaction mass while maintaining the temperature between 5-8°C. The addition should be controlled over several hours.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the consumption of the sulfide and the formation of the sulfoxide and sulfone.
-
Quenching: Once the desired conversion is achieved, quench any excess oxidizing agent by adding a reducing agent like sodium metabisulfite.
-
Work-up and Isolation: Proceed with the standard work-up procedure to isolate the pantoprazole product.
Protocol 2: General Method for Selective Sulfide to Sulfoxide Oxidation
This protocol provides a general guideline for selective oxidation.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the sulfide (1.0 mmol) in the chosen solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture in an ice bath to 0°C.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., m-CPBA, ~1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Visualizations
Pantoprazole Synthesis Pathway
References
- 1. Pantoprazole Impurity A|Supplier [benchchem.com]
- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
Resolving co-elution of pantoprazole and its sulfone impurity
Technical Support Center: Pantoprazole (B1678409) Analysis
Welcome to the Technical Support Center for the analysis of pantoprazole and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic analysis of pantoprazole, with a specific focus on the co-elution of pantoprazole and its sulfone impurity.
Frequently Asked Questions (FAQs)
Q1: What is pantoprazole sulfone and why is it a critical impurity?
A1: this compound is a process-related impurity and a major degradation product of pantoprazole.[1][2] It can form during the synthesis of pantoprazole through over-oxidation of the sulfoxide (B87167) group.[1][2] Additionally, it is a known degradation product that can arise under stress conditions such as oxidation and exposure to light.[1][2][3] Regulatory bodies require strict control of this impurity to ensure the safety and efficacy of the final drug product.[4]
Q2: We are observing co-elution of pantoprazole and its sulfone impurity. What are the initial steps to resolve this?
A2: Co-elution of pantoprazole and its sulfone impurity is a common issue. Initial troubleshooting should focus on optimizing the chromatographic conditions. Key parameters to investigate include the mobile phase composition and pH, the type of stationary phase (column), and the elution mode (isocratic vs. gradient). Often, a slight modification of these parameters can significantly improve resolution.
Q3: How does the mobile phase pH affect the separation of pantoprazole and its sulfone impurity?
A3: The pH of the mobile phase plays a crucial role in the separation. Pantoprazole is a weak base, and its retention behavior is highly dependent on the pH.[5] Adjusting the pH can alter the ionization state of pantoprazole and any interacting silanol (B1196071) groups on the column, thereby influencing its retention time relative to the sulfone impurity. For weakly basic compounds like pantoprazole, operating at a lower mobile phase pH (e.g., 3-4) can minimize interactions with residual silanol groups on the stationary phase, which often leads to better peak shape and improved resolution.[5]
Q4: Can a gradient elution method improve the separation?
A4: Yes, a gradient elution program is often more effective than an isocratic method for separating pantoprazole from its impurities, including the sulfone impurity.[1][6] A gradient allows for a gradual change in the mobile phase composition, which can be tailored to provide optimal separation of closely eluting compounds. This technique is particularly useful when dealing with complex sample matrices or multiple impurities with different polarities.
Q5: What type of column is recommended for this separation?
A5: Reversed-phase C18 columns are most commonly used for the separation of pantoprazole and its impurities.[1][6][7] Columns with high surface area, end-capping, and smaller particle sizes (e.g., 5 µm or less) generally provide better efficiency and resolution.[1][5] If peak tailing is an issue, which can contribute to poor resolution, using an end-capped column is highly recommended to shield the analyte from residual silanol groups.[5]
Troubleshooting Guide
Issue: Poor Resolution Between Pantoprazole and this compound
This is one of the most frequent challenges in the analysis of pantoprazole. The following steps provide a systematic approach to troubleshooting and resolving this issue.
Step 1: System Suitability Check
Before making any changes to the method, ensure that the HPLC system is performing optimally.
-
Verify System Pressure: An unusual or fluctuating pressure can indicate leaks, blockages, or pump issues.
-
Check Column Condition: A void at the head of the column or a partially blocked frit can lead to peak splitting and broadening, which can mimic co-elution.[5] Consider backflushing the column or replacing it if it's old or has been subjected to harsh conditions.[5]
-
Confirm Standard and Sample Preparation: Ensure that the standards and samples are prepared correctly and in a solvent compatible with the mobile phase.[5] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method.
-
Mobile Phase pH Adjustment: As detailed in the FAQs, pH is a critical parameter. Methodically adjust the pH of the aqueous portion of your mobile phase. A common starting point is a phosphate (B84403) buffer with a pH around 7.0.[1][8] If resolution is poor, consider lowering the pH.
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous buffer.[7][9] A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Implement a Gradient Program: If using an isocratic method, switching to a gradient elution can provide the necessary resolving power. Start with a shallow gradient and optimize the slope and duration based on the observed separation.[6]
-
Change the Column: If the above steps do not yield satisfactory results, consider trying a different C18 column from another manufacturer, as subtle differences in silica (B1680970) chemistry can have a significant impact on selectivity. Alternatively, a column with a different stationary phase (e.g., C8 or phenyl) could be explored.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used to separate pantoprazole and its sulfone impurity. These can serve as a starting point for method development and optimization.
Method 1: Isocratic HPLC Method
This method is suitable for routine analysis where baseline separation has been established.
| Parameter | Condition |
| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) : Acetonitrile (64:36, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 290 nm[7] |
| Column Temperature | Ambient (22 °C)[7] |
| Injection Volume | 20 µL |
Expected Retention Times:
Method 2: Gradient HPLC Method
This gradient method is designed to resolve multiple impurities, including the sulfone impurity.
| Parameter | Condition |
| Column | Hypersil ODS C18 (e.g., 125 x 4.0 mm, 5 µm)[4] |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 7.0[1][4] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 290 nm[1] |
| Column Temperature | 30 °C |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 5 | 60 | 40 |
| 20 | 60 | 40 |
| 20.01 | 70 | 30 |
| 30 | 70 | 30 |
This gradient program is based on a similar method for separating pantoprazole and its impurities.[6]
Data Presentation: System Suitability
System suitability parameters should be established to ensure the method's performance.
| Parameter | Acceptance Criteria | Typical Values (Method 1) |
| Resolution (Rs) | ≥ 2.0 between pantoprazole and sulfone impurity | 8.01 (Pantoprazole) and 6.15 (Sulfone)[7] |
| Tailing Factor (T) | ≤ 2.0 | 1.21 (Pantoprazole) and 1.28 (Sulfone)[7] |
| Theoretical Plates (N) | ≥ 2000 | 6444 (Pantoprazole) and 5276 (Sulfone)[7] |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: General experimental workflow for HPLC analysis.
References
- 1. scielo.br [scielo.br]
- 2. Pantoprazole Impurity A|Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS [journal11.magtechjournal.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. scielo.br [scielo.br]
- 9. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pantoprazole Degradation Under Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pantoprazole (B1678409) under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of pantoprazole under oxidative stress?
A1: Under oxidative stress conditions, pantoprazole primarily degrades via two main pathways. The most common pathway involves the oxidation of the sulfoxide (B87167) group to form pantoprazole sulfone.[1][2] A secondary pathway involves the oxidation of the pyridine (B92270) nitrogen atom to yield pantoprazole N-oxide.[3][4] Further oxidation can also lead to the formation of this compound N-oxide.[4][5]
Q2: What are the major degradation products of pantoprazole under oxidative stress?
A2: The major degradation products identified under oxidative stress are this compound and pantoprazole N-oxide.[6][7] this compound is often the predominant degradation product when using oxidizing agents like hydrogen peroxide.[7][8]
Q3: Which analytical techniques are most suitable for analyzing pantoprazole and its oxidative degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of pantoprazole and its degradation products.[4][6] For structural elucidation and confirmation of the identity of degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[9][10]
Q4: How can I ensure my HPLC method is "stability-indicating" for oxidative degradation studies?
A4: A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate the degradation products from the parent drug and from each other. To ensure your method is stability-indicating, you must perform forced degradation studies under various stress conditions, including oxidation. The method should demonstrate specificity, allowing for the clear resolution of pantoprazole from its degradation products like this compound and N-oxide.[6] Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm the homogeneity of the chromatographic peaks.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between pantoprazole and its degradation products in HPLC. | - Suboptimal mobile phase composition (pH, organic solvent ratio).- Inappropriate column selection. | - Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly affect the retention and resolution of ionizable compounds. Experiment with different pH values around the pKa of pantoprazole and its degradation products.[6]- Modify Organic Solvent Ratio: Adjust the gradient or isocratic composition of the organic solvent (e.g., acetonitrile (B52724), methanol) to improve separation.[11]- Column Selection: Ensure you are using a suitable column, such as a C18 column, which is commonly used for this separation.[4] Consider a different C18 column from another manufacturer as selectivity can vary. |
| Inconsistent or irreproducible degradation results. | - Variability in stress conditions (temperature, concentration of oxidizing agent, reaction time).- Instability of the oxidizing agent solution.- Sample preparation inconsistencies. | - Standardize Stress Conditions: Precisely control the temperature, concentration of the oxidizing agent (e.g., prepare fresh hydrogen peroxide solutions), and the duration of the stress study.[6]- Ensure Homogeneity: Thoroughly mix the reaction solution to ensure uniform exposure to the stressor.- Consistent Sample Handling: Use calibrated equipment and follow a standardized procedure for sample preparation and dilution. |
| Formation of unexpected peaks in the chromatogram. | - Presence of impurities in the pantoprazole starting material.- Secondary degradation of primary degradation products.- Interaction with excipients (if using a formulated product). | - Analyze a Blank: Run a blank sample (without the analyte) subjected to the same stress conditions to identify any peaks originating from the reagents or solvent.- LC-MS Analysis: Use LC-MS to identify the mass-to-charge ratio (m/z) of the unknown peaks to aid in their structural elucidation.[9][10]- Literature Review: Consult scientific literature for other known minor degradation products of pantoprazole. |
| Degradation is too high (>20%) or too low (<5%). | - Stress conditions are too harsh or too mild. | - For Excessive Degradation: Reduce the concentration of the oxidizing agent, lower the reaction temperature, or decrease the exposure time.[6]- For Insufficient Degradation: Increase the concentration of the oxidizing agent, raise the temperature, or extend the reaction time. The target degradation is typically between 5-20% to ensure that the stability-indicating method is challenged.[6] |
Quantitative Data Summary
The extent of pantoprazole degradation under oxidative stress is highly dependent on the specific experimental conditions. The following table summarizes quantitative data from various studies.
| Oxidizing Agent | Concentration | Temperature | Duration | % Degradation of Pantoprazole | Major Degradation Product(s) | Reference(s) |
| Hydrogen Peroxide | 3% | Room Temperature | 2 hours | ~53% | This compound | [8] |
| Hydrogen Peroxide | 3% | Room Temperature | 3 hours | ~67% | This compound | [8] |
| Hydrogen Peroxide | 3-30% | Room Temperature | 48 hours | Variable | This compound | [6] |
| Azobisisobutyronitrile (AIBN) | 0.3% | Room Temperature | 24 hours | Significant | Multiple, including N-oxide and Sulfone | [4][5] |
| m-CPBA | 1% | Room Temperature | Not Specified | Significant | m/z 400.0775, 416.0717, 400.0778 | [10][12] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of Pantoprazole
This protocol outlines a general procedure for subjecting pantoprazole to oxidative stress using hydrogen peroxide.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve pantoprazole in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[6]
2. Oxidative Stress Induction:
-
To an aliquot of the pantoprazole stock solution, add a solution of hydrogen peroxide (H₂O₂). The final concentration of H₂O₂ can range from 3% to 30% depending on the desired level of degradation.[6]
-
Keep the solution at room temperature for a specified period (e.g., 2 to 48 hours).[6][8] The reaction time should be optimized to achieve a degradation of approximately 5-20%.[6]
-
Protect the solution from light during the experiment to prevent photolytic degradation.
3. Sample Preparation for Analysis:
-
After the specified time, withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution with the mobile phase).
-
Dilute the sample to a suitable concentration for HPLC or LC-MS analysis using the mobile phase as the diluent.
Protocol 2: RP-HPLC Method for the Analysis of Pantoprazole and its Oxidative Degradation Products
This protocol provides a starting point for an RP-HPLC method. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 70:30 (v/v) aqueous:organic.[7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm[7][11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Visualizations
Caption: Oxidative degradation pathways of pantoprazole.
Caption: Experimental workflow for oxidative stress testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. ajrconline.org [ajrconline.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
Adjusting mobile phase pH to improve peak shape in pantoprazole analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of pantoprazole (B1678409), with a specific focus on improving peak shape by adjusting mobile phase pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common challenges that can lead to poor peak shape in the HPLC analysis of pantoprazole.
Question 1: What are the primary causes of poor peak shape (e.g., tailing, fronting) for pantoprazole in reversed-phase HPLC?
Poor peak shape for ionizable compounds like pantoprazole is often multifactorial. The most common causes include:
-
Secondary Interactions: Pantoprazole, a basic compound, can interact with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns. This leads to a mixed-mode retention mechanism where some analyte molecules are retained longer, resulting in an asymmetrical peak with a "tail".[1]
-
Inappropriate Mobile Phase pH: Pantoprazole has two pKa values, approximately 3.8 and 5.0.[2] If the mobile phase pH is close to one of these pKa values, the compound can exist in both ionized and non-ionized forms, leading to peak distortion, broadening, or splitting.[1][3]
-
Column Overload: Injecting a sample with too high a concentration of pantoprazole can saturate the stationary phase, leading to peak fronting.[1][4]
-
Sample Solvent Incompatibility: If the solvent used to dissolve the sample is significantly stronger or has a different pH than the mobile phase, it can cause peak distortion, particularly peak fronting.[4]
-
Column Contamination or Degradation: The accumulation of matrix components from the sample or the degradation of the stationary phase can create active sites that lead to secondary interactions and poor peak shape.[1]
-
Extra-Column Volume: Excessive tubing length or dead volume within the HPLC system can cause band broadening and result in wider, less symmetrical peaks.[1]
Question 2: How does adjusting the mobile phase pH improve the peak shape of pantoprazole?
Adjusting the mobile phase pH is a critical step in achieving a good peak shape for ionizable compounds like pantoprazole. The goal is to set the pH at a point where the analyte exists predominantly in a single, stable ionic form. For a basic compound like pantoprazole, this can be achieved in two ways:
-
Low pH (e.g., pH 2.5-3.5): At a low pH, the ionization of the residual silanol groups on the silica (B1680970) packing is suppressed. This minimizes the secondary ionic interactions with the positively charged (protonated) pantoprazole molecules, resulting in a significant improvement in peak symmetry.[1]
-
High pH (e.g., pH > 9, column permitting): At a high pH, pantoprazole will be in its neutral form, which can also lead to improved peak shape. However, it is crucial to ensure that the HPLC column is stable at high pH, as traditional silica-based columns can degrade under these conditions.
Generally, adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa is recommended to ensure a single ionic state.[3]
Question 3: What are the typical starting conditions for pantoprazole analysis, and how can I systematically troubleshoot peak tailing?
A good starting point for pantoprazole analysis would be a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. If you observe peak tailing, you can follow this systematic approach:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to around 3.0 using an acid like phosphoric acid or formic acid. This is often the most effective way to reduce tailing caused by silanol interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA can be difficult to remove from the column and may affect the analysis of other compounds.
-
Check for Column Overload: Prepare and inject a diluted sample (e.g., 1:10 dilution). If the peak shape improves, your original sample concentration was likely too high.[1]
-
Increase Column Temperature: A moderate increase in column temperature (e.g., to 30-40°C) can sometimes improve peak shape and reduce tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Improve Peak Shape
This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of pantoprazole.
1. Initial Chromatographic Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient/Isocratic: 70% A / 30% B (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the pantoprazole standard in the mobile phase.
2. Troubleshooting Protocol for Peak Tailing:
-
Step 1: Adjust Mobile Phase pH to an Acidic Value:
-
Prepare a fresh batch of Mobile Phase A (10 mM Potassium Dihydrogen Orthophosphate).
-
Adjust the pH of this buffer to 3.0 using dilute phosphoric acid.
-
Filter and degas the new mobile phase.
-
Equilibrate the column with the acidic mobile phase for at least 20-30 column volumes before injecting the sample.
-
Inject the pantoprazole standard and observe the chromatogram for improved peak shape.
-
-
Step 2: Compare with a Mid-Range pH (for reference):
-
Prepare another batch of Mobile Phase A.
-
Adjust the pH to 6.8.[2]
-
Equilibrate the column and inject the sample.
-
Compare the peak shape at pH 6.8 with the peak shape at pH 3.0.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters for Pantoprazole
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Theoretical Plates | Peak Shape |
| 6.8 | 7.93 | 1.05 | 8550 | Satisfactory[2] |
| 3.0 | Varies | Expected to be < 1.2 | Expected to be > 2000 | Expected to be improved (less tailing) |
Note: The values for pH 3.0 are expected outcomes based on chromatographic theory for reducing secondary interactions with basic compounds.
Table 2: Optimized Chromatographic Conditions from Literature
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] | Waters Acquity CSH C18 (100 x 2.1 mm, 1.7 µm)[5] | Nucleodur C8 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 10 mM KH2PO4 buffer : Acetonitrile (70:30 v/v), pH 6.8[2] | 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile | 0.1 M Ammonium Acetate : Methanol (42:58 v/v)[6] |
| Flow Rate | 1.0 mL/min[2] | 0.5 mL/min[5] | 1.0 mL/min[6] |
| Detection | 288 nm[2] | 288 nm[5] | 280 nm[6] |
| Retention Time | 7.93 min[2] | 6.415 min[5] | 8.10 min[6] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. ijrpr.com [ijrpr.com]
- 6. A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard - Arabian Journal of Chemistry [arabjchem.org]
Column cleaning protocols for pantoprazole impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pantoprazole (B1678409) impurity analysis using HPLC.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of pantoprazole and its impurities, offering step-by-step solutions.
Issue 1: Peak Tailing for Pantoprazole and/or its Impurities
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Pantoprazole is a weakly basic compound, and interactions between the analyte and acidic silanol groups on the silica-based stationary phase of the column can cause peak tailing.[1]
-
Column Contamination: Accumulation of strongly retained impurities from previous injections can create active sites, leading to peak distortion.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to increased interaction with residual silanol groups.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
Troubleshooting Workflow:
Issue 2: Poor Resolution Between Pantoprazole and Impurities
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be suitable for separating closely eluting compounds.
-
Incorrect pH of the Mobile Phase: The pH can significantly affect the retention and resolution of ionizable compounds like pantoprazole.[2]
-
Column Degradation: Loss of stationary phase can lead to decreased efficiency and resolution.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Systematically vary the ratio of acetonitrile (B52724) (or methanol) to the aqueous buffer.
-
Experiment with different pH values for the buffer component.[2]
-
-
Consider a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a column with smaller particle size for higher efficiency.[2]
-
Employ a Gradient Elution: A gradient program can often improve the separation of complex mixtures of impurities.[2]
Issue 3: Appearance of Unidentified Peaks in the Chromatogram
Possible Causes:
-
Formation of New Degradation Products: This is common in forced degradation studies where the drug is subjected to stress conditions like acid, base, oxidation, heat, or light.[2][3]
-
Contamination: Contamination from the sample, solvent, or HPLC system can introduce extraneous peaks.
Troubleshooting Workflow:
Column Cleaning Protocols
Regular column cleaning is essential to maintain performance and extend the lifespan of your HPLC column. Below are recommended protocols for columns used in pantoprazole impurity analysis.
Protocol 1: Routine Column Wash (After Each Sequence)
This procedure should be performed at the end of each analytical run to remove loosely bound contaminants.
| Step | Solvent | Duration (minutes) | Flow Rate (mL/min) | Purpose |
| 1 | Mobile Phase (without buffer) | 15-20 | 1.0 | Remove buffer salts to prevent precipitation.[4] |
| 2 | 90% Acetonitrile in Water | 20-30 | 1.0 | Wash off strongly retained hydrophobic compounds. |
| 3 | Mobile Phase (for storage) | 15 | 1.0 | Equilibrate for next use or prepare for storage. |
Protocol 2: Deep Column Cleaning (for High Contamination or Performance Issues)
This more rigorous protocol is recommended when experiencing significant peak shape distortion, high backpressure, or loss of resolution. It is advisable to disconnect the column from the detector during this procedure.[5] Backflushing the column (reversing the flow direction) is often more effective for removing contaminants lodged at the column inlet.[5]
| Step | Solvent | Duration (Column Volumes) | Flow Rate (mL/min) | Purpose |
| 1 | Water (HPLC Grade) | 10-20 | 0.5 - 1.0 | Remove polar impurities and buffer remnants. |
| 2 | Isopropanol (B130326) | 10-20 | 0.5 - 1.0 | Remove a broad range of contaminants. |
| 3 | Methylene (B1212753) Chloride* | 10-20 | 0.5 | Remove highly non-polar contaminants. |
| 4 | Isopropanol | 10-20 | 0.5 - 1.0 | Intermediate flush to ensure miscibility. |
| 5 | Acetonitrile | 10-20 | 0.5 - 1.0 | Final organic rinse. |
| 6 | Mobile Phase (for storage) | 10-15 | 1.0 | Re-equilibrate the column. |
*Note: Ensure solvent compatibility with your HPLC system. When switching between immiscible solvents like methylene chloride and water, an intermediate solvent like isopropanol is necessary.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for pantoprazole impurity analysis?
A1: Reversed-phase C18 columns are most commonly used and have been shown to provide good resolution for pantoprazole and its related impurities.[6] A Hypersil ODS C18 column is often preferred due to its hydrophobicity, which helps in rectifying retention problems.[7][8]
Q2: What are the common degradation pathways for pantoprazole?
A2: Pantoprazole is known to degrade under various stress conditions. The primary degradation pathways are hydrolysis (acidic and alkaline conditions), oxidation, and photolysis.[3] The major degradation products under acidic and oxidative conditions are the sulfide (B99878) and sulfone impurities, respectively.[3][7] The drug is generally more stable under alkaline and dry heat conditions.[7]
Q3: How can I prevent column overload when analyzing pantoprazole?
A3: To avoid column overload, which can cause peak fronting or tailing, you can:
-
Reduce the concentration of your sample.
-
Decrease the injection volume. A simple test is to inject a 1:10 dilution of your sample. If the peak shape improves, the original sample was likely overloading the column.
Q4: What is the recommended diluent for pantoprazole samples?
A4: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v) is a commonly used diluent for pantoprazole and its impurities.[2]
Q5: What are the typical stress conditions for a forced degradation study of pantoprazole?
A5: Forced degradation studies are performed to understand the stability of the drug and to develop a stability-indicating analytical method.[3] Typical conditions are:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1M HCl at 80°C | 8 hours |
| Base Hydrolysis | 1M NaOH at 80°C | 8 hours |
| Oxidation | 3-30% H₂O₂ at room temp. | 48 hours |
| Thermal | Solid drug at 60°C | 1 month |
| Photolytic | 1 mg/mL solution in methanol (B129727) exposed to sunlight | 15 days |
Experimental Protocols
Protocol: Forced Degradation Study of Pantoprazole
This protocol outlines the general procedure for subjecting pantoprazole to various stress conditions to generate its degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of pantoprazole in methanol.[3]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Analysis of Stressed Samples:
The stressed samples should be analyzed by a validated stability-indicating HPLC method. An example of such a method is provided below.
| Parameter | Specification |
| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Elution | Gradient[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 290 nm[2] |
| Column Temperature | Ambient[2] |
| Injection Volume | 20 µL[2] |
| Diluent | Acetonitrile: 0.1M NaOH (50:50, v/v)[2] |
References
Technical Support Center: Minimizing On-column Degradation of Pantoprazole
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the on-column degradation of pantoprazole (B1678409) during analysis. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of on-column degradation of pantoprazole?
A1: Pantoprazole is a proton pump inhibitor that is known to be highly labile in acidic environments. The primary cause of its on-column degradation during HPLC analysis is exposure to acidic conditions. This can be due to an acidic mobile phase or interactions with acidic sites on the stationary phase of the column.[1][2][3] Factors such as elevated column temperature can also accelerate this degradation.[4][5]
Q2: How does mobile phase pH affect the stability of pantoprazole during analysis?
A2: The stability of pantoprazole is critically dependent on the pH of the mobile phase. In acidic solutions (pH < 4), pantoprazole undergoes rapid degradation to form various impurities.[2][3] To prevent on-column degradation, it is essential to use a mobile phase with a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.0.[1][4][6] This ensures that the compound remains in its more stable form throughout the chromatographic run.
Q3: Can the HPLC column itself contribute to the degradation of pantoprazole?
A3: Yes, the stationary phase of the HPLC column can play a role in the degradation of pantoprazole. Silica-based columns, especially those that are not end-capped, can have residual acidic silanol (B1196071) groups on their surface. These acidic sites can interact with and catalyze the degradation of acid-labile compounds like pantoprazole. Using a well-end-capped C18 or C8 column, or columns with a more inert stationary phase, can help minimize these interactions.[4][5]
Q4: What is the ideal column temperature for analyzing pantoprazole to minimize degradation?
A4: While elevated temperatures can sometimes improve peak shape and reduce analysis time, they can also increase the rate of degradation for thermally labile compounds. For pantoprazole analysis, it is generally recommended to use ambient or a moderately elevated temperature, such as 30-40°C, to ensure a balance between good chromatography and minimal degradation.[5][7] It is crucial to evaluate the impact of temperature during method development.
Q5: What are the common degradation products of pantoprazole observed during analysis?
A5: Under acidic conditions, pantoprazole primarily degrades into two main impurities: a sulphone and a sulphide derivative.[4][8] Other degradation products can also be formed under oxidative, photolytic, and thermal stress conditions. A stability-indicating method should be able to resolve pantoprazole from all its potential degradation products.
Troubleshooting Guide: On-Column Degradation Issues
This guide addresses common problems that may indicate on-column degradation of pantoprazole and provides systematic solutions.
Problem 1: Appearance of unexpected peaks or shoulders on the main pantoprazole peak.
-
Possible Cause: On-column degradation of pantoprazole.
-
Solution:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase component is between 7.0 and 8.0. Use a reliable pH meter for verification.
-
Use a Buffered Mobile Phase: Employ a buffer such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) to maintain a stable pH throughout the analysis.[1][6]
-
Evaluate Column Temperature: If using an elevated temperature, try reducing it to ambient or a lower setting (e.g., 30°C) to see if the extraneous peaks are minimized.
-
Assess Column Condition: The column may have active sites causing degradation. Try a new, well-end-capped column of the same chemistry or switch to a different, more inert stationary phase.
-
Problem 2: Poor peak area reproducibility or loss of pantoprazole peak area over a sequence of injections.
-
Possible Cause: Progressive degradation of pantoprazole on the column or instability in the sample vial.
-
Solution:
-
Verify Sample Stability: First, ensure that the pantoprazole sample is stable in the diluent over the analysis time. The diluent should ideally be the mobile phase or a solution with a similar neutral to alkaline pH.
-
Optimize Mobile Phase pH: As with Problem 1, a suboptimal mobile phase pH is a likely culprit. Re-evaluate and adjust the pH to the 7.0-8.0 range.
-
Column Passivation: In some cases, injecting a standard multiple times can help to passivate active sites on the column, leading to improved reproducibility in subsequent injections.
-
Reduce Residence Time: A faster flow rate or a shorter column can reduce the time the analyte spends on the column, thereby minimizing the opportunity for degradation.
-
Problem 3: Tailing of the pantoprazole peak.
-
Possible Cause: Secondary interactions with the stationary phase, which can be exacerbated by conditions that also favor degradation.
-
Solution:
-
Adjust Mobile Phase pH: A mobile phase pH well above the pKa of pantoprazole will ensure it is in a single ionic form, which can improve peak shape.
-
Use an End-Capped Column: A high-quality, end-capped C18 or C8 column will have fewer free silanol groups, reducing the potential for secondary interactions and peak tailing.
-
Consider Mobile Phase Additives: In some cases, the addition of a small amount of a competing base, like triethylamine, to the mobile phase can help to mask active silanol sites. However, this may not be suitable for all detectors (e.g., mass spectrometry).
-
Data Presentation
Table 1: Recommended HPLC Parameters for Stable Analysis of Pantoprazole
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 7.0 - 8.0 | Pantoprazole is most stable in this pH range, minimizing acid-catalyzed degradation.[1][2][6] |
| Buffer | Phosphate, Ammonium Acetate (10-20 mM) | Maintains a stable pH throughout the chromatographic run.[1][6] |
| Column Type | C18 or C8, end-capped | Provides good retention and minimizes interactions with residual silanol groups.[4][5] |
| Column Temperature | Ambient to 40°C | Balances chromatographic efficiency with the thermal stability of pantoprazole.[5][7] |
| Diluent | Mobile Phase or a solution with pH 7.0-8.0 | Ensures the stability of the sample before injection. |
Table 2: Summary of Pantoprazole Degradation under Forced Conditions
This table summarizes the typical degradation behavior of pantoprazole under various stress conditions, highlighting its instability in acidic environments.
| Stress Condition | Reagent/Condition | Observed Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, room temperature | Rapid and extensive degradation | Sulphone, Sulphide |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Relatively stable, some degradation at elevated temperatures | Varies |
| Oxidation | 3% H₂O₂, room temperature | Significant degradation | N-oxide, Sulphone |
| Thermal | 60°C | Moderate degradation | Varies |
| Photolytic | UV light | Some degradation | Varies |
(Data compiled from multiple sources, including[3][8])
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pantoprazole Analysis
This protocol is designed to minimize on-column degradation of pantoprazole.
-
Chromatographic System:
-
HPLC with UV or DAD detector.
-
Data acquisition and processing software.
-
-
Materials:
-
Pantoprazole reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium Acetate (analytical grade).
-
Orthophosphoric acid or Sodium Hydroxide for pH adjustment.
-
Deionized water.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.
-
-
Preparation of Mobile Phase (pH 7.4):
-
Aqueous Phase: Dissolve an appropriate amount of KH₂PO₄ in deionized water to make a 10 mM solution. Adjust the pH to 7.4 with a dilute solution of sodium hydroxide. Filter through a 0.45 µm membrane filter.
-
Organic Phase: Acetonitrile.
-
Mobile Phase Composition: A typical starting point is a mixture of the aqueous phase and acetonitrile (e.g., 75:25 v/v). This may be run in isocratic or gradient mode depending on the separation requirements.[1]
-
-
Preparation of Standard and Sample Solutions:
-
Diluent: Use the mobile phase or a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide.[4]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of pantoprazole reference standard in the diluent to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample in the diluent to achieve a similar final concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms for peak identity, purity, and quantity.
-
Visualizations
Caption: Acid-catalyzed degradation pathways of pantoprazole.
Caption: Workflow for stable HPLC analysis of pantoprazole.
Caption: Troubleshooting logic for on-column degradation.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids | Bentham Science [eurekaselect.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Tablet Coating Parameters to Prevent API Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing spray rate and pan speed during tablet coating. The focus is on preventing the degradation of the active pharmaceutical ingredient (API) by ensuring a high-quality, uniform, and protective coating.
Frequently Asked Questions (FAQs)
Q1: How do spray rate and pan speed influence API degradation during tablet coating?
A1: Spray rate and pan speed are critical process parameters that indirectly affect API stability by influencing the tablet's microenvironment during coating. An excessively high spray rate can lead to overwetting, increasing the residual moisture in the coating and the tablet core. This moisture can directly degrade hydrolytically sensitive APIs.[1][2][3] Conversely, a very low spray rate might lead to spray drying, where the coating solution dries before reaching the tablet surface, resulting in a porous and less protective coat.[4]
Pan speed affects the mixing and tumbling of tablets in the coating pan.[4] If the pan speed is too low, tablets may not be exposed to the drying air uniformly, leading to localized overwetting.[4] If it's too high, it can cause mechanical stress, leading to tablet erosion or chipping, which compromises the integrity of the protective coat.[1]
Q2: What are the initial signs of improper spray rate or pan speed that could lead to API degradation?
A2: Visual inspection of the tablets during and after the coating process can reveal early signs of suboptimal parameters. These include:
-
Sticking and Picking: Tablets sticking to each other or to the coating pan is a sign of overwetting, often due to a high spray rate or low pan speed.
-
Twinning: Two or more tablets sticking together, also a result of excessive moisture.[4]
-
Orange Peel or Roughness: This can be caused by spray drying (low spray rate) or poor atomization of the coating solution.
-
Edge Chipping or Erosion: Often a result of excessive pan speed, which causes high mechanical stress on the tablets.
-
Logo Bridging or Infilling: Can be caused by high spray rates leading to overwetting and filling of the debossed logo.[1][4]
Any of these defects can indicate a compromised coating that may not adequately protect a sensitive API from environmental factors like moisture and light.[5]
Q3: Can you provide recommended starting ranges for spray rate and pan speed?
A3: Starting parameters are highly dependent on the specific coating formulation, tablet size and shape, batch size, and equipment. However, some general guidelines can be provided. For aqueous coatings, a spray rate of 50 to 225 grams per minute per spray gun is a common starting point.[6] For pan speed, an initial setting of 2 to 6 rpm is often used, with the potential to increase by up to 4 additional rpm.[6] It is crucial to optimize these parameters for each specific product and process.
Troubleshooting Guides
This section provides a structured approach to resolving common issues related to spray rate and pan speed that can lead to API degradation.
Issue 1: Tablets are sticking, picking, or twinning.
-
Problem: Excessive moisture on the tablet surface.
-
Potential Impact on API: Increased potential for hydrolytic degradation of moisture-sensitive APIs.
-
Troubleshooting Steps:
-
Reduce the Spray Rate: Gradually decrease the spray rate to allow for more efficient drying between spray applications.
-
Increase the Pan Speed: A higher pan speed will improve tablet mixing and ensure more uniform exposure to the drying air.
-
Optimize Inlet Air Temperature and Airflow: Increasing the drying air temperature and volume can enhance evaporation.
-
Evaluate Coating Formulation: The viscosity and solids content of the coating solution can impact drying time.
-
Issue 2: Tablet coating appears rough (orange peel effect).
-
Problem: The coating droplets are drying before they can coalesce on the tablet surface.
-
Potential Impact on API: A porous and non-uniform coat may not provide adequate protection against environmental moisture and light.
-
Troubleshooting Steps:
-
Increase the Spray Rate: A higher spray rate can help ensure the droplets are still wet when they reach the tablet surface.
-
Decrease the Atomizing Air Pressure: This will result in larger droplets that take longer to dry.
-
Reduce the Distance Between the Spray Gun and Tablet Bed: This minimizes the time for the droplets to travel and dry.
-
Decrease Inlet Air Temperature or Airflow: Reducing the drying efficiency can prevent premature drying of the spray.
-
Issue 3: Tablets show signs of edge chipping or erosion.
-
Problem: Excessive mechanical stress on the tablets during the coating process.
-
Potential Impact on API: The protective coating is compromised, exposing the API to the environment.
-
Troubleshooting Steps:
-
Reduce the Pan Speed: This is the most direct way to decrease mechanical stress on the tablets.
-
Evaluate Tablet Hardness: Ensure the tablet cores are robust enough to withstand the coating process.
-
Assess Baffle Design: The design of the baffles in the coating pan can influence the tumbling pattern and mechanical stress.
-
Data Presentation
The following tables summarize key quantitative data related to tablet coating process parameters.
Table 1: General Starting Ranges for Aqueous Film Coating Parameters
| Parameter | Typical Range | Unit |
| Spray Rate (per gun) | 50 - 225 | g/min |
| Pan Speed | 2 - 10 | rpm |
| Inlet Air Temperature | 40 - 80 | °C |
| Atomizing Air Pressure | 1.5 - 3.0 | bar |
| Tablet Bed Temperature | 35 - 50 | °C |
Table 2: Impact of Process Parameter Adjustments on Tablet Bed Microenvironment
| Process Parameter Change | Effect on Tablet Bed Relative Humidity | Effect on Tablet Bed Temperature |
| Increase Spray Rate | Increase | Decrease |
| Decrease Spray Rate | Decrease | Increase |
| Increase Pan Speed | Decrease (improved drying) | Increase (improved heat transfer) |
| Decrease Pan Speed | Increase (poor drying) | Decrease (poor heat transfer) |
| Increase Inlet Air Temperature | Decrease | Increase |
| Decrease Inlet Air Temperature | Increase | Decrease |
| Increase Inlet Airflow | Decrease | No Significant Change |
| Decrease Inlet Airflow | Increase | No Significant Change |
Experimental Protocols
Protocol: Optimization of Spray Rate and Pan Speed using Design of Experiments (DoE)
This protocol outlines a systematic approach to optimize spray rate and pan speed to ensure a high-quality coating and prevent API degradation.
1. Define Objectives and Critical Quality Attributes (CQAs):
- Objective: To identify the optimal spray rate and pan speed that result in a uniform, defect-free coating with minimal residual moisture, thereby ensuring the stability of the API.
- CQAs:
- Appearance (e.g., absence of sticking, picking, twinning, orange peel, chipping).
- Coating uniformity (measured by weight gain variation or content uniformity of a marker in the coating).
- Residual moisture content (by Karl Fischer titration or Loss on Drying).
- API degradation products (measured by a stability-indicating HPLC method).
- Dissolution profile.
2. Identify Critical Process Parameters (CPPs) and Their Ranges:
- CPPs:
- Spray Rate ( g/min )
- Pan Speed (rpm)
- Inlet Air Temperature (°C)
- Atomizing Air Pressure (bar)
- Establish Ranges: Based on literature, preliminary trials, and equipment capabilities, define a working range (low, medium, and high levels) for each CPP.
3. Select a Design of Experiments (DoE) Model:
- A full factorial or fractional factorial design is often suitable for screening and identifying significant factors and their interactions. For optimization, a response surface methodology (RSM) design like a central composite or Box-Behnken design is recommended.
4. Execute the Experimental Runs:
- Perform the coating runs according to the experimental design, varying the CPPs as dictated by the model.
- Ensure all other parameters (e.g., batch size, coating suspension properties) are kept constant.
- Collect samples from each run for analysis of the defined CQAs.
5. Analyze the Data:
- Use statistical software to analyze the results.
- Determine the main effects and interaction effects of the CPPs on the CQAs.
- Generate response surface plots and contour plots to visualize the relationships between parameters and responses.
- Develop a mathematical model that predicts the CQAs as a function of the CPPs.
6. Identify the Design Space and Optimal Operating Conditions:
- The "design space" is the multidimensional combination of CPPs that have been demonstrated to provide assurance of quality.
- Within this design space, identify the optimal set points for spray rate and pan speed that achieve the desired CQAs.
7. Verification:
- Conduct a confirmatory run at the predicted optimal settings to verify the model's predictions.
Mandatory Visualizations
Caption: Logical relationship between process parameters and API degradation.
Caption: Step-by-step experimental workflow for process optimization.
References
- 1. Influence of Process Parameters on Tablet Bed Microenvironmental Factors During Pan Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Pharmaceutical Application of Tablet Film Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Robustness Testing of Analytical Methods for Pantoprazole Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for pantoprazole (B1678409) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for analytical methods of pantoprazole impurities?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of the method during normal usage. It evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[1][2] This ensures the method is dependable for routine quality control analysis of pantoprazole and its impurities.
Q2: Which are the most common impurities of pantoprazole I should be aware of?
A2: During the synthesis and storage of pantoprazole, several related substances and degradation products can arise. The most commonly cited impurities include process-related compounds and degradation products.[3] Key impurities identified in pharmacopeial monographs and literature include Pantoprazole Sulfone (Impurity A), Pantoprazole Sulfide (B99878) (Impurity B), and other related compounds such as N-oxides.[4][5][6] Forced degradation studies show that pantoprazole is particularly susceptible to degradation under acidic and oxidative conditions, leading to the formation of the sulfide and sulfone impurities, respectively.[1][4]
Q3: What are the typical parameters to vary during a robustness study for an HPLC method for pantoprazole impurities?
A3: For a High-Performance Liquid Chromatography (HPLC) method, robustness is typically assessed by intentionally varying critical parameters to observe their effect on the analytical results. Common parameters to vary include:
-
Flow rate of the mobile phase (e.g., ±10%)[1]
-
Wavelength of the UV detector (e.g., ±5 nm)[1]
-
Organic phase composition in the mobile phase (e.g., ±2%)[7]
Q4: What are the acceptance criteria for a robustness study?
A4: The acceptance criteria for robustness testing are established to ensure that minor variations in method parameters do not significantly impact the accuracy and precision of the results. Typically, the system suitability parameters, such as resolution between pantoprazole and its critical impurity peaks, should remain within the predefined limits. The percentage relative standard deviation (%RSD) of the assay results for multiple injections under each varied condition should also be within an acceptable range, often less than 2%.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between pantoprazole and an impurity peak (e.g., this compound). | 1. Inappropriate mobile phase pH. 2. Incorrect mobile phase composition. 3. Column degradation. | 1. Optimize the pH of the mobile phase buffer. A pH of around 7.0 is often used for good separation on a C18 column.[1][4] 2. Adjust the gradient or isocratic composition of the organic solvent (e.g., acetonitrile) and aqueous buffer.[1] 3. Replace the HPLC column with a new one of the same type (e.g., Hypersil ODS, C18).[1][4] |
| Inconsistent retention times. | 1. Fluctuation in flow rate. 2. Variation in column temperature. 3. Mobile phase composition not stable. | 1. Check the HPLC pump for proper functioning and ensure a stable flow rate. 2. Use a column oven to maintain a constant and consistent column temperature (e.g., 40°C).[9] 3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Extraneous peaks in the chromatogram. | 1. Contaminated diluent or mobile phase. 2. Sample degradation after preparation. 3. Carryover from previous injections. | 1. Use high-purity solvents (HPLC grade) and freshly prepared diluents.[9] A common diluent is a mixture of 0.1M sodium hydroxide (B78521) and acetonitrile (B52724) (50:50).[1] 2. Analyze samples as soon as possible after preparation. Verify sample stability in the chosen diluent.[1] 3. Implement a robust needle and column wash procedure between injections. |
| Assay results are not reproducible (%RSD is high). | 1. Inconsistent sample preparation. 2. Unstable HPLC system. 3. Method is not robust enough for the variations in the laboratory environment. | 1. Ensure precise and consistent weighing and dilution steps. Use calibrated pipettes and volumetric flasks. 2. Perform system suitability tests before running the sample set to ensure the system is equilibrated and performing correctly.[9] 3. Re-evaluate the method parameters and tighten the controls on the most sensitive parameters identified during robustness testing. |
Data Presentation
Table 1: Typical HPLC Method Parameters for Pantoprazole Impurity Analysis
| Parameter | Typical Value/Condition |
| Column | Hypersil ODS, C18 (e.g., 125 x 4.0 mm, 5 µm)[9] |
| Mobile Phase | Gradient elution with 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile[1][4] |
| Flow Rate | 1.0 mL/min[1][9] |
| Detection Wavelength | 290 nm[1][9] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 10-20 µL |
| Diluent | 0.1M Sodium Hydroxide: Acetonitrile (50:50)[1] |
Table 2: Summary of Validation Parameters from a Representative Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.999[1][9] |
| Accuracy (% Recovery) | 97.9 - 103%[1][4] |
| Precision (% RSD) | < 10% for repeatability and intermediate precision[9] |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[1][4] |
| Limit of Quantitation (LOQ) | 0.13 - 0.14 µg/mL[1][4] |
Table 3: Forced Degradation Study Results for Pantoprazole
| Stress Condition | Observation | Major Degradation Product(s) |
| Acidic (e.g., 0.1N HCl) | Significant degradation[1][4] | Sulfide Impurity[1][4] |
| Alkaline (e.g., 0.1N NaOH) | Stable[1][4] | - |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation[1][4] | Sulfone Impurity[1][4] |
| Thermal (e.g., 60°C) | Stable[1][4] | - |
| Photolytic (UV light) | Minor degradation[1][4] | N-oxide and N-oxide sulfone impurities[6] |
Experimental Protocols
Protocol 1: Robustness Testing of HPLC Method
-
Prepare Standard and Sample Solutions: Prepare the system suitability solution containing pantoprazole and a key impurity (e.g., this compound) as per the validated method.[9] Prepare sample solutions of the pantoprazole drug substance.
-
Establish Baseline Performance: Analyze the system suitability solution under the normal (optimized) method conditions. Verify that all system suitability criteria (e.g., resolution, tailing factor, theoretical plates) are met.
-
Vary Method Parameters: Systematically vary one parameter at a time, while keeping others constant. For each variation, perform replicate injections of the system suitability and/or sample solutions.
-
Flow Rate Variation: Analyze at 0.9 mL/min and 1.1 mL/min.
-
pH Variation: Adjust the mobile phase buffer pH to 6.8 and 7.2.
-
Column Temperature Variation: Set the column oven to 35°C and 45°C.
-
Wavelength Variation: Set the detector wavelength to 285 nm and 295 nm.
-
-
Data Analysis: For each condition, calculate the system suitability parameters and the assay of impurities. Compare these results against the baseline performance and the pre-defined acceptance criteria. The percentage bias of the result between the original and changed conditions can be calculated.[2]
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve the pantoprazole sample in a diluent and add 0.1N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before dilution and injection into the HPLC system.
-
Base Degradation: Dissolve the pantoprazole sample in a diluent and add 0.1N NaOH. Keep the solution at room temperature for a specified period. Neutralize if necessary before dilution and injection.
-
Oxidative Degradation: Dissolve the pantoprazole sample in a diluent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, then dilute and inject.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period. Then, dissolve the sample in the diluent, dilute, and inject.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) for a specified duration. Prepare the sample for injection.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed stability-indicating HPLC method. Peak purity analysis should be performed to ensure that the pantoprazole peak is free from any co-eluting degradation products.[1]
Visualizations
Caption: Workflow for conducting a robustness test of an analytical method.
Caption: Logical workflow for troubleshooting poor peak resolution.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scielo.br [scielo.br]
- 5. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. jocpr.com [jocpr.com]
Common issues in pantoprazole sulfone quantification and how to solve them
Welcome to the technical support center for pantoprazole (B1678409) sulfone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this key pantoprazole metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying pantoprazole sulfone?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected.
Q2: Pantoprazole is known to be unstable in acidic conditions. How does this affect the quantification of its sulfone metabolite?
A2: The instability of pantoprazole in acidic environments is a critical consideration. Pantoprazole degrades under acidic and oxidative stress, with this compound being one of the major degradation products.[1][2] Therefore, it is crucial to control the pH during sample collection, preparation, and analysis to prevent the artificial formation of this compound, which would lead to an overestimation of its actual concentration. Samples should be processed promptly and stored under appropriate conditions (e.g., neutral or slightly alkaline pH, low temperature) to maintain the integrity of the results.
Q3: What are the key validation parameters to consider when developing a quantification method for this compound?
A3: According to regulatory guidelines, a validated analytical method for this compound should demonstrate specificity, linearity, accuracy, precision, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), and robustness.[1] It is also important to assess the stability of this compound in the biological matrix and in the analytical solutions under various storage conditions.
Q4: Are there any known interferences in the analysis of this compound?
A4: In bioanalysis, endogenous components of the sample matrix can cause interference, leading to ion suppression or enhancement in LC-MS/MS analysis. While specific interfering compounds for this compound are not widely documented, it is essential to have a robust sample preparation method to minimize matrix effects. In pharmaceutical analysis, other related substances and degradation products of pantoprazole could potentially interfere. A well-developed chromatographic method with demonstrated specificity is necessary to ensure that the this compound peak is well-resolved from other components.[1]
Troubleshooting Guides
Chromatographic Issues
Problem: My this compound peak is tailing.
This is a common issue, especially in reversed-phase HPLC. Here are the likely causes and solutions:
-
Secondary Interactions with Residual Silanols:
-
Cause: this compound, being a weakly basic compound, can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower mobile phase pH (e.g., 3-4) can protonate the silanol groups, minimizing these secondary interactions.
-
Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the residual silanol groups.
-
-
-
Column Overload:
-
Cause: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of matrix components or degradation of the stationary phase can create active sites for secondary interactions.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Problem: I am observing poor resolution between pantoprazole and this compound.
-
Cause: The mobile phase composition may not be optimal for separating these two closely related compounds.
-
Solution:
-
Adjust Mobile Phase pH: The retention of both compounds is pH-dependent. Small adjustments to the mobile phase pH can significantly impact their resolution.
-
Modify Organic Solvent Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation.[1]
-
Change Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Sample Preparation and Stability Issues
Problem: I have low recovery of this compound from my plasma samples.
-
Cause: The chosen extraction method may not be efficient for this compound.
-
Solution:
-
Optimize Extraction Solvent: For liquid-liquid extraction (LLE), experiment with different organic solvents. Chloroform has been shown to provide high recovery for pantoprazole and its sulfone metabolite from goat plasma.[3]
-
Adjust pH during Extraction: The pH of the sample can influence the extraction efficiency of ionizable compounds. For solid-phase extraction (SPE), ensure the pH of the loading and elution buffers is optimized.
-
Consider Protein Precipitation: While simple and fast, protein precipitation with solvents like acetonitrile might lead to lower recovery and significant matrix effects compared to LLE or SPE.[4]
-
Problem: My results are inconsistent and show high variability.
-
Cause: This can be due to the instability of pantoprazole and/or its sulfone metabolite during sample handling and storage.
-
Solution:
-
Control pH: Maintain a neutral to slightly alkaline pH throughout the sample preparation process to prevent the degradation of pantoprazole into its sulfone.
-
Temperature Control: Keep samples on ice or at refrigerated temperatures during processing and store them at -20°C or lower for long-term stability.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to degradation. Aliquot samples after collection to avoid multiple freeze-thaw cycles. Stability after three freeze-thaw cycles should be evaluated during method validation.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for this compound quantification.
Table 1: Method Validation Parameters for this compound Quantification in Goat Plasma by HPLC-UV [3]
| Parameter | Value |
| Linearity Range | 0.01–50 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Intra-assay Precision (%RSD) | 3.3% to 8.7% |
| Inter-assay Precision (%RSD) | 3.3% to 7.5% |
| Accuracy | 100% to 113% |
| Recovery | 89% to 101% |
Table 2: Recovery of Pantoprazole from Different Extraction Methods [4]
| Extraction Method | Solvent/Sorbent | Matrix | Average Recovery (%) |
| Solid-Phase Extraction (SPE) | LiChrolut RP-18 | Human Plasma | >82% |
| Liquid-Liquid Extraction (LLE) | Chloroform | Goat Plasma | >95% |
| Protein Precipitation (PPT) | Acetonitrile | Rat Plasma | 87.4% - 92.8% |
Note: Recovery data for pantoprazole can serve as a reliable estimate for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Quantification of this compound in Goat Plasma by HPLC-UV
This protocol is adapted from a validated method for the quantification of pantoprazole and its sulfone metabolite in goat plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of goat plasma, add an internal standard (e.g., tinidazole).
- Add 500 µL of chloroform.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
- Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
- Mobile Phase: 0.1 M Sodium phosphate (B84403) dibasic (pH 7.5) and acetonitrile (64:36, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 290 nm
- Injection Volume: 100 µL
Protocol 2: Forced Degradation Study of Pantoprazole
This protocol outlines a general procedure for inducing the degradation of pantoprazole to generate its degradation products, including this compound, for method development and validation.[5][6]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of pantoprazole in methanol.
2. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl and keep at 80°C for 8 hours. Neutralize with 1M NaOH.
- Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH and keep at 80°C for 8 hours. Neutralize with 1M HCl.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide and keep at room temperature for 48 hours.
- Thermal Degradation: Expose the solid drug powder to dry heat in an oven at 80°C.
3. Analysis:
- Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by HPLC to observe the formation of degradation products.
Visual Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for peak tailing.
Caption: Pantoprazole degradation pathways.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Simultaneous Determination of Pantoprazole and its Sulfone Metabolite in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of pantoprazole (B1678409) and its primary metabolite, pantoprazole sulfone. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is critical for ensuring the reliability and accuracy of analytical data in pharmaceutical development and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a comparative summary of validation parameters, detailed experimental protocols, and a logical workflow to aid in the selection and implementation of a suitable analytical method.
Comparative Analysis of HPLC Method Validation Parameters
The following tables summarize the key performance characteristics of representative HPLC methods validated for the simultaneous determination of pantoprazole and this compound, as per ICH guidelines.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B | Method C | ICH Guideline/Acceptance Criteria |
| Column | Symmetry C18 | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[1][2][3] | C18 | Appropriate for the separation of analytes |
| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) and Acetonitrile (64:36, v/v)[4] | 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile (Gradient)[1][2][3] | Acetonitrile and Ammonium Acetate (pH 6.0) (Gradient)[5][6][7] | Should provide adequate resolution and peak shape |
| Flow Rate | Not Specified | 1.0 mL/min[1][2][3][5][6][7] | 1.0 mL/min[5][6][7] | To be optimized for efficient separation |
| Detection Wavelength | 290 nm[4] | 290 nm[1][2][3] | 290 nm[5][6][7] | Wavelength of maximum absorbance for the analytes |
| Internal Standard | Tinidazole | Not Specified | Omeprazole[5][6][7] | Should not interfere with the analytes of interest |
Table 2: System Suitability Parameters
| Parameter | Method A | ICH Guideline/Acceptance Criteria |
| Resolution | 8.01 (Pantoprazole) and 6.15 (this compound)[8] | Baseline separation (Rs > 2) is generally required[1] |
| Tailing Factor | 1.21 (Pantoprazole) and 1.28 (this compound)[8] | Should be ≤ 2 for symmetrical peaks[1] |
| Theoretical Plates | > 2000[1] | Typically > 2000 for efficient separation[1] |
Table 3: Method Validation Parameters According to ICH Guidelines
| Parameter | Method A (in goat plasma) | Method B (in dog plasma) | Method C (impurities in bulk drug) | ICH Guideline/Acceptance Criteria |
| Linearity (Range, µg/mL) | Not Specified | 0.025 - 10.0[5][6][7] | 0.1 - 2.0[2] | Correlation coefficient (r²) ≥ 0.999 is generally considered acceptable[1] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | ≥ 0.999[2] | r² ≥ 0.999 is generally considered acceptable[1] |
| Accuracy (% Recovery) | 100 - 113%[8] | -6.4% to 12% (as % deviation from nominal)[5][6][7] | 97.9 - 103%[2][3] | Typically between 98.0% and 102.0% for the assay of a drug substance[1] |
| Precision (% RSD) | Intra-assay: 3.4-10% (Panto), 3.3-8.7% (Sulfone); Inter-assay: 2.6-9.7% (Panto), 3.3-7.5% (Sulfone)[4][8] | < 13% (intra- and inter-run)[5][6][7] | Not Specified | Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%[1] |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.043 - 0.047[2][3] | The lowest amount of analyte that can be detected but not necessarily quantitated[1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.01[4][8] | 0.025[5][6][7] | 0.13 - 0.14[2][3] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[1] |
| Specificity | No interference from endogenous plasma components[8] | No interference from endogenous plasma components[5][6][7] | No interference from blank, placebo, and other impurities[1][2] | The analytical signal should be solely from the analyte of interest[1] |
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of an analytical method. Below is a generalized experimental protocol based on the compared methods for the simultaneous determination of pantoprazole and its sulfone metabolite.
1. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and a column oven.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Pantoprazole and this compound reference standards.
-
Acetonitrile (HPLC grade).
-
Sodium Phosphate Dibasic, Potassium Dihydrogen Phosphate, Dipotassium Hydrogen Phosphate, Ammonium Acetate (analytical grade).
-
Orthophosphoric acid or Sodium Hydroxide for pH adjustment.
-
Water (HPLC grade).
3. Chromatographic Conditions (Example based on Method A & B)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M Sodium Phosphate Dibasic, pH adjusted to 7.5 with phosphoric acid) and an organic modifier (e.g., Acetonitrile) in a defined ratio (e.g., 64:36 v/v) or a gradient elution program.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 290 nm.
4. Preparation of Standard Solutions
-
Stock Solutions: Accurately weigh and dissolve pantoprazole and this compound reference standards in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for linearity studies.
5. Sample Preparation (for plasma samples)
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 1:3).
-
Vortex and Centrifuge: Vortex the mixture for a few minutes and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Collect Supernatant: Carefully collect the supernatant and inject a portion into the HPLC system.
-
Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction can be performed using a suitable organic solvent (e.g., chloroform)[4].
6. Method Validation (according to ICH Q2(R1) Guidelines)
-
Specificity: Analyze blank plasma/matrix, and plasma/matrix spiked with pantoprazole, this compound, and any potential interfering substances to demonstrate the absence of interference at the retention times of the analytes.
-
Linearity: Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Determine the recovery of the analytes by spiking a known amount of standard into the matrix at different concentration levels (low, medium, and high). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) to assess the method's reliability during normal use.
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of pantoprazole and its two metabolites in dog plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simultaneous determination of pantoprazole and its two metabolites in dog plasma by HPLC. | Semantic Scholar [semanticscholar.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
A Comparative Pharmacokinetic Analysis of Pantoprazole and its Primary Metabolite, Pantoprazole Sulfone
A deep dive into the pharmacokinetic profiles of the proton pump inhibitor pantoprazole (B1678409) and its main metabolite, pantoprazole sulfone, reveals distinct differences in their absorption, distribution, metabolism, and excretion within the body. This guide provides a comprehensive comparison of their pharmacokinetic parameters, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Pantoprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway involves demethylation via CYP2C19, while oxidation to its sulfone metabolite is primarily catalyzed by CYP3A4.[1][2][3] Understanding the pharmacokinetic differences between the parent drug and its major metabolite is crucial for a complete assessment of its clinical efficacy and safety profile.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of pantoprazole and this compound following a single oral dose of 40 mg pantoprazole in healthy human adults.
| Pharmacokinetic Parameter | Pantoprazole | This compound |
| Maximum Plasma Concentration (Cmax) | ~ 2.5 µg/mL[4] | Lower than Pantoprazole |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 3 hours[4] | Later than Pantoprazole |
| Area Under the Curve (AUC) | ~ 5 mg·h/L[5] | Significantly lower than Pantoprazole |
| Elimination Half-life (t½) | ~ 1.1 hours[4] | Longer than Pantoprazole |
Note: Specific quantitative values for this compound in healthy human adults after oral administration are not consistently reported in the readily available literature. The provided information is based on general observations from various studies.
Following oral administration, pantoprazole is rapidly absorbed, reaching peak plasma concentrations within 2 to 3 hours.[4] In contrast, its metabolite, this compound, appears in the plasma later and at lower concentrations.[6] The systemic exposure (AUC) of this compound is considerably lower than that of the parent drug.[6] Notably, the elimination half-life of this compound is longer than that of pantoprazole, indicating a slower clearance from the body.[7]
Metabolic Pathway of Pantoprazole
The metabolic conversion of pantoprazole to its various metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathways.
Experimental Protocols
A typical pharmacokinetic study designed to compare pantoprazole and this compound in healthy human subjects would involve the following key steps:
1. Study Design: A single-dose, open-label, one-sequence crossover study is a common design.
2. Subject Recruitment: A cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled.
3. Drug Administration: After an overnight fast, subjects receive a single oral dose of a 40 mg pantoprazole enteric-coated tablet with a standardized volume of water.[4][8]
4. Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours post-dose.
5. Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or lower until analysis.
6. Bioanalytical Method: The concentrations of pantoprazole and this compound in the plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11][12] This method offers high sensitivity and selectivity for the simultaneous quantification of both the parent drug and its metabolite.
7. Pharmacokinetic Analysis: The plasma concentration-time data for both analytes are used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Experimental Workflow
The following diagram outlines the logical flow of a typical pharmacokinetic study for pantoprazole and its metabolite.
References
- 1. ClinPGx [clinpgx.org]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report [frontiersin.org]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Pharmacokinetics of pantoprazole following single intravenous and oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Pantoprazole Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in pantoprazole (B1678409), a widely used proton pump inhibitor, is critical for ensuring its safety and efficacy. A variety of analytical methods are employed for this purpose, each with its own set of strengths and limitations. This guide provides a comprehensive cross-validation of commonly used analytical techniques for pantoprazole impurity testing, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods for profiling impurities in pantoprazole.[1] These techniques offer high resolution and sensitivity, enabling the effective separation and quantification of both process-related impurities and degradation products.[2][3] For the identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] LC-MS combines the separation power of chromatography with the mass analysis capabilities of mass spectrometry, providing critical molecular weight and fragmentation data for impurity characterization.[1]
While HPLC and UPLC are often sufficient for routine quality control, LC-MS is the preferred method during drug development and stability studies where the identification of unknown degradation products is crucial.[1] Other techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been explored for the analysis of specific impurities.[4][5]
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for pantoprazole impurity profiling, based on published data. This quantitative data provides a basis for objective comparison and method selection.
| Method | Column | Mobile Phase | Detection | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| HPLC | Hypersil ODS (250 x 4.6 mm, 5 µm) | Gradient with 0.01 M phosphate (B84403) buffer (pH 7.0) and Acetonitrile (B52724) | UV at 290 nm | > 0.999 | 97.9 - 103% | < 2.0 | 0.043-0.047 µg/mL | 0.13-0.14 µg/mL | [3] |
| HPLC | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Gradient with Buffer-acetonitrile (70:30, v/v) and Buffer-acetonitrile (30:70, v/v) | UV at 290 nm | 0.999 | 97.6 - 105.8% | 0.55 - 1.90% | - | 0.099-1.48 µg/mL | [2] |
| UPLC | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient with 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5) and Acetonitrile:Methanol (70:30, v/v) | UV at 290 nm | > 0.99 | 95.0 - 105.0% | < 2.0 | - | - | [6][7] |
| LC-MS/MS | Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm) | Gradient with 0.1% formic acid in water and Acetonitrile | ESI+ (MRM) | > 0.99 | 96.3 - 104.3% | < 4.0 | - | - | [1][8] |
| HPTLC | HPTLC plates pre-coated with silica (B1680970) gel 60 F254 | Toluene:Ethyl acetate:Methanol:Acetic acid (7:2:1:0.1, v/v/v/v) | Densitometry | - | 98.16 - 100.5% | - | 8.45 ng/spot | 25.60 ng/spot | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative protocols for the analysis of pantoprazole impurities.
HPLC Method for Process-Related Impurities[3]
-
Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient program is developed to ensure adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v).
UPLC Method for Known Potential Impurities[7]
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5).
-
Mobile Phase B: Acetonitrile:Methanol (70:30, v/v).
-
Gradient Program: A gradient elution is used to achieve rapid separation.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 290 nm.
LC-MS/MS Method for Genotoxic Impurities[1]
-
Column: Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A rapid gradient program is utilized.
-
Flow Rate: 1.0 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Forced Degradation Studies Protocol[10][11]
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Pantoprazole sodium sesquihydrate in methanol.[10]
-
Acidic Degradation: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount and concentration of NaOH, and dilute with the mobile phase for analysis.[10]
-
Alkaline Degradation: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Withdraw samples, neutralize with an equivalent amount and concentration of HCl, and dilute with the mobile phase for analysis.[10]
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Heat the mixture at 70°C for 1 hour if necessary.[11]
-
Photolytic Degradation: Expose the stock solution to UV light and sunlight, with samples withdrawn and analyzed at various time points.[12]
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for pantoprazole impurity testing.
Conclusion
The choice of an analytical method for pantoprazole impurity testing is dependent on the specific application. For routine quality control, a validated HPLC or UPLC method provides a balance of performance and cost-effectiveness. For in-depth impurity profiling, especially during drug development and stability studies where unknown impurities may be present, LC-MS is the method of choice due to its superior identification capabilities. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jgtps.com [jgtps.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. akjournals.com [akjournals.com]
Chromatographic Separation of Pantoprazole Sulfone and Pantoprazole Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous monitoring of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug safety and efficacy. Pantoprazole (B1678409), a widely used proton pump inhibitor, can degrade or contain process-related impurities, including pantoprazole sulfone and pantoprazole sulfide (B99878). The structural similarity of these compounds necessitates robust analytical methods for their effective separation and quantification. This guide provides a comparative analysis of the chromatographic behavior of this compound and pantoprazole sulfide, supported by experimental data from published literature.
Comparative Analysis of Chromatographic Behavior
This compound and pantoprazole sulfide are two key related substances of pantoprazole. The primary difference between them lies in the oxidation state of the sulfur atom in the benzimidazole (B57391) ring system. This difference in polarity significantly influences their retention characteristics in reversed-phase high-performance liquid chromatography (RP-HPLC).
Generally, this compound, being more polar due to the presence of the sulfonyl group (-SO2-), elutes earlier than the parent drug, pantoprazole. Conversely, pantoprazole sulfide, with the less polar thioether linkage (-S-), is less retained on a non-polar stationary phase and thus elutes later than pantoprazole.
A stability-indicating HPLC method has demonstrated the effective separation of these compounds, providing distinct relative retention times (RRT) that are crucial for their identification and quantification in a single chromatographic run.[1][2]
Data Presentation
The following table summarizes the relative retention times of this compound and pantoprazole sulfide with respect to pantoprazole, as reported in a validated stability-indicating HPLC method.
| Compound | Relative Retention Time (RRT) |
| This compound | 0.80[1][2] |
| Pantoprazole | 1.00 |
| Pantoprazole Sulfide | 1.63[1][2] |
Experimental Protocols
The successful separation of pantoprazole, this compound, and pantoprazole sulfide can be achieved using a gradient RP-HPLC method. Below is a detailed experimental protocol adapted from a validated stability-indicating method.[1][2]
Chromatographic Conditions:
-
Column: Hypersil ODS, C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Diluent: A 50:50 (v/v) mixture of 0.1 M sodium hydroxide (B78521) and acetonitrile
Sample Preparation:
A stock solution of pantoprazole and its impurities can be prepared by dissolving the compounds in the diluent to achieve a suitable concentration for analysis.
Mandatory Visualization
The logical workflow for the chromatographic analysis of pantoprazole and its related substances, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for Chromatographic Analysis.
This guide provides a foundational understanding of the chromatographic separation of this compound and pantoprazole sulfide. The distinct retention behaviors, driven by differences in polarity, allow for their effective resolution and quantification using a well-developed RP-HPLC method. The provided experimental protocol serves as a starting point for researchers to implement and adapt these analytical techniques for their specific needs in quality control and drug development.
References
A Comparative Guide to System Suitability Parameters for HPLC Analysis of Pantoprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of system suitability parameters for the High-Performance Liquid Chromatography (HPLC) analysis of pantoprazole (B1678409) sulfone, a significant related substance of the proton pump inhibitor pantoprazole. The data presented is collated from various validated analytical methods to assist in the development and validation of robust quality control procedures.
Comparison of System Suitability Parameters
System suitability testing is a critical component of HPLC analysis, ensuring the chromatographic system is adequate for the intended analysis. The following table summarizes key system suitability parameters from different validated HPLC methods for the analysis of pantoprazole and its sulfone impurity.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Pharmacopeial - USP) |
| Resolution (Rs) | ≥ 2.0 (between Pantoprazole and Pantoprazole Sulfone)[1] | > 2.0 (for all impurity pairs) | NLT 1.5 (between specified impurities) |
| Tailing Factor (T) | ≤ 1.5 | ≤ 2.0 | NMT 2.0 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 | - |
| Repeatability (%RSD) | ≤ 2.0% (for peak area) | < 10% | NMT 5.0% |
Detailed Experimental Protocols
The following are representative experimental protocols for the HPLC analysis of pantoprazole and its related substances, including this compound.
Method 1: Isocratic RP-HPLC Method
This method is suitable for the routine quality control analysis of pantoprazole and its sulfone impurity.
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase: A mixture of 0.1 M dibasic sodium phosphate (B84403) buffer (pH adjusted to 7.5) and acetonitrile (B52724) in a 64:36 (v/v) ratio[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Detector Wavelength: 290 nm[2]
-
Column Temperature: Ambient (approximately 22 °C)[2]
-
System Suitability Solution: A solution containing known concentrations of pantoprazole and this compound to verify resolution and other system suitability parameters.
Method 2: Gradient RP-HPLC Method for Related Substances
This gradient method is designed for the separation of multiple process-related impurities of pantoprazole, including the sulfone derivative.
-
Column: Hypersil ODS (125 x 4.0 mm, 5 µm)[1]
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program:
-
0-40 min: Mobile Phase A:B from 80:20 to 20:80 (v/v)
-
40-45 min: Mobile Phase A:B at 20:80 (v/v)
-
45-50 min: Re-equilibration to 80:20 (v/v)[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Detector Wavelength: 290 nm[1]
-
Column Temperature: 40 °C[1]
-
System Suitability Solution: A solution containing pantoprazole and a spike of known impurities, including this compound, to confirm separation and peak integrity.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the HPLC analysis of this compound, from sample preparation to data analysis and system suitability verification.
Caption: Workflow for HPLC analysis of this compound.
References
A Comparative Guide to Inter-Laboratory Quantification of Pantoprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of pantoprazole (B1678409) sulfone, a primary metabolite of the proton pump inhibitor pantoprazole. While a formal inter-laboratory comparison study is not publicly available, this document compiles and compares validation data from various published analytical methods to offer insights into their performance and application. The objective is to assist researchers in selecting and developing appropriate analytical strategies for their specific study needs.
Quantitative Performance Data
The performance of an analytical method is critical for obtaining reliable and reproducible data. The following tables summarize key validation parameters for pantoprazole sulfone quantification from different laboratory studies. These parameters include the Lower Limit of Quantification (LLOQ), linearity, precision (intra- and inter-assay variability), and accuracy (recovery).
| Parameter | Method 1 (HPLC-UV) [1][2][3] | Method 2 (HPLC/MS-MS) [4] | Method 3 (Liquid-Liquid Extraction & HPLC) [5] |
| Matrix | Goat Plasma | Human Plasma | Plasma |
| LLOQ | 0.01 µg/mL | 10 ng/mL | 0.1 µg/mL |
| Linearity Range | Not Specified | Not Specified | 0.01–100 µg/mL |
| Intra-assay Variability (%RSD) | 3.3% to 8.7% | Within ±15% | 3–9% |
| Inter-assay Variability (%RSD) | 3.3% to 7.5% | Within ±15% | 3–9% |
| Recovery (%) | > 95% | Not Specified | 90% (average) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections describe the protocols employed in the referenced studies.
Method 1: HPLC with UV Detection[1][2][3][6]
This method was developed for the quantification of pantoprazole and its sulfone metabolite in goat plasma.
-
Sample Preparation: A liquid-liquid extraction was performed using chloroform (B151607). 0.1 mL of plasma was used for the extraction.
-
Chromatography:
-
Column: Symmetry C18 column.
-
Mobile Phase: A combination of sodium phosphate (B84403) dibasic (0.1 M, pH 7.5) and acetonitrile (B52724) (64:36, v/v).
-
Flow Rate: 1 mL/min.[6]
-
-
Detection: UV absorbance was measured at 290 nm.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS-MS)[4]
This assay was validated for the quantification of pantoprazole and this compound in human plasma.
-
Sample Preparation: Specific details on the extraction method are not provided in the abstract, but it is a validated assay.
-
Chromatography and Detection: The analysis was performed using an HPLC/MS-MS system. The method was validated according to FDA bioanalytical assay validation criteria.
Method 3: Liquid-Liquid Extraction and HPLC Analysis[5]
This method details the extraction and analysis of pantoprazole and its sulfone metabolite from plasma samples.
-
Sample Preparation:
-
100µl of plasma was transferred to a screw-top tube.
-
10µl of tinidazole (B1682380) (internal standard, 100 µg/mL) was added.
-
2 mL of chloroform was added, and the tubes were rocked for 15 minutes.
-
The mixture was centrifuged for 20 minutes at 1,000 x g.
-
The organic layer was transferred and evaporated to dryness with nitrogen gas.
-
Samples were reconstituted in 250µL of mobile phase.
-
-
Chromatography: 100µL of the reconstituted sample was analyzed by HPLC.
-
Calibration: Standard curves were prepared by fortifying untreated, pooled plasma with pantoprazole and its metabolite, producing a linear concentration range of 0.01–100 µg/mL.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of this compound in a biological matrix, based on the methodologies described.
References
- 1. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. researchgate.net [researchgate.net]
- 4. A POPULATION-BASED PHARMACOKINETIC MODEL APPROACH TO PANTOPRAZOLE DOSING FOR OBESE CHILDREN AND ADOLESCENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report [frontiersin.org]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
A Comparative Guide to Analytical Methods for Pantoprazole Sulfone: Linearity, Accuracy, and Precision
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is paramount to ensure the reliability of data for drug metabolism, pharmacokinetics, and quality control studies. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) based methods for the quantification of pantoprazole (B1678409) sulfone, a primary metabolite of the proton pump inhibitor pantoprazole. The focus is on three critical validation parameters: linearity, accuracy, and precision, offering researchers, scientists, and drug development professionals a comprehensive overview of available methodologies.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of different analytical methods used for the determination of pantoprazole and its sulfone metabolite. These methods utilize HPLC coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.
Table 1: Linearity of Analytical Methods
| Method | Analyte(s) | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Pantoprazole & Pantoprazole Sulfone | Goat Plasma | 0.01–50 µg/mL | >0.99 | [1] |
| HPLC | Pantoprazole | - | 1-50 µg/mL | >0.999 | [2] |
| LC-MS/MS | Pantoprazole Sodium | Human Plasma | 10.00–3000.00 ng/mL | ≥0.9997 | [3][4] |
| HPLC | Pantoprazole | Tablet Dosage Form | 160-480 µg/mL | - | |
| HPLC | Pantoprazole | Bulk Drug | 0.1-2 µg/mL | 0.999 | [5][6][7] |
Table 2: Accuracy and Precision of Analytical Methods
| Method | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (RSD %) | Reference |
| HPLC-UV | Pantoprazole & this compound | Goat Plasma | 100-113% | Intra-day: 3.3-8.7%, Inter-day: 3.3-7.5% | [1] |
| HPLC | Pantoprazole | - | - | Within-day & Between-day: 0.7-3.1% | [2] |
| LC-MS/MS | Pantoprazole Sodium | Human Plasma | - | Intra-day: 1.13-1.54%, Inter-day: 1.76-2.86% | [3][4] |
| HPLC | Pantoprazole | Bulk Drug | 97.9-103% | - | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for two common approaches for the analysis of pantoprazole and its metabolites.
1. HPLC-UV Method for Pantoprazole and this compound in Goat Plasma.[1]
-
Instrumentation: Waters 2695 separation module with a 2487 UV detector.
-
Column: Waters Symmetry C18 column (4.6 × 150 mm, 5 µm).
-
Mobile Phase: An isocratic elution with a mixture of 0.1 M sodium phosphate (B84403) dibasic (pH 7.5) and acetonitrile (B52724) (64:36, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Internal Standard: Tinidazole.
-
Sample Preparation: Not detailed in the provided search results.
2. LC-MS/MS Method for Pantoprazole Sodium in Human Plasma.[3][4]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm).
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.10) and acetonitrile (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Internal Standard: Pantoprazole D3 (PSD3).
-
Sample Preparation: Protein precipitation.
Visualizing the Analytical Workflow
To provide a clearer understanding of the steps involved in a typical analytical method for this compound, the following diagram illustrates a standard experimental workflow.
Caption: Experimental workflow for the bioanalytical determination of this compound.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. scielo.br [scielo.br]
Comparative Dissolution Analysis of Pantoprazole Formulations: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro dissolution profiles of various pantoprazole (B1678409) formulations, including branded and generic products. The data presented is compiled from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance characteristics of these formulations under standardized testing conditions.
Pantoprazole is a proton pump inhibitor that is unstable in acidic environments and is therefore formulated as enteric-coated or delayed-release tablets.[1][2] The dissolution of these tablets is a critical quality attribute, ensuring that the drug is protected from the acidic environment of the stomach and released in the intestine for absorption.
In Vitro Dissolution Performance of Branded vs. Generic Pantoprazole
Comparative studies have been conducted to evaluate the dissolution profiles of branded and generic pantoprazole sodium tablets. These studies are crucial for ensuring the therapeutic equivalence of generic formulations to their brand-name counterparts.[3][4]
One study highlighted that while both branded and generic formulations met the in vitro quality control testing requirements outlined in the official monograph, some generic medications showed significant variations in dissolution rates at 60 and 120 minutes.[3] Another investigation found that most generic products complied with USP dissolution tests; however, one generic product showed inappropriate enteric coating, leading to premature drug release in the acidic stage.[4]
The similarity factor (f2) is a model-independent mathematical approach used to compare the equivalency of two dissolution profiles. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar. In one study, the f2 values for most generic products were between 71 and 74, indicating similarity to the innovator product's dissolution profile.[4]
The following table summarizes the cumulative drug release of different pantoprazole formulations as reported in a comparative study.
| Time (minutes) | Brand 1 (%) | Brand 2 (%) | Brand 3 (%) | Brand 4 (%) |
| 5 | 25.40 | 21.60 | 23.20 | 24.60 |
| 10 | 36.20 | 30.20 | 33.40 | 35.80 |
| 15 | 48.60 | 41.80 | 45.20 | 47.40 |
| 30 | 68.40 | 60.20 | 64.80 | 66.20 |
| 45 | 85.20 | 78.60 | 81.40 | 83.80 |
| 60 | 96.60 | 91.16 | 93.20 | 94.40 |
Data adapted from a comparative in-vitro evaluation study of different commercial brands of pantoprazole tablets.[5]
Experimental Protocols for Dissolution Testing
The dissolution testing of pantoprazole delayed-release tablets is typically a two-stage process to simulate the physiological conditions of the gastrointestinal tract.
USP Dissolution Test (Apparatus 2 - Paddle Method)
This is a commonly used method for evaluating the dissolution of pantoprazole tablets.[4][5]
-
Apparatus: USP Type-II Dissolution Apparatus (Paddle).[5]
-
Acid Stage (Stomach Simulation):
-
Buffer Stage (Intestinal Simulation):
-
Medium: After the acid stage, 250 mL of 0.2 M sodium phosphate, tribasic, is added to the vessel to achieve a final pH of 6.8.[4]
-
Duration: 60 minutes.[5]
-
Rotation Speed: 75 rpm.[4]
-
Sampling: Aliquots are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyzed.[5]
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of pantoprazole is dissolved.[6]
-
-
Analysis: The amount of dissolved pantoprazole is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 288 nm).[7]
Experimental Workflow for Comparative Dissolution Study
The following diagram illustrates the typical workflow for a comparative dissolution study of different pantoprazole formulations.
Impact of Storage Conditions on Dissolution
The storage conditions of pantoprazole tablets can significantly impact their dissolution profiles. A study investigating the influence of humidity showed that exposure to high humidity (75%) could damage the enteric coating of some formulations, leading to a failure in the disintegration test during the acid stage.[7] This premature release of the acid-labile pantoprazole can result in a lack of therapeutic effect.[7] Therefore, it is crucial to store these medications in their original packaging, away from high humidity environments.
Conclusion
The in vitro dissolution studies are a fundamental tool for assessing the quality and performance of different pantoprazole formulations. While most commercially available branded and generic products meet the pharmacopeial standards, variations in dissolution profiles can exist.[3] These differences can be attributed to factors such as excipients and the integrity of the enteric coating.[7] The experimental protocols outlined in this guide provide a standardized approach for researchers to conduct comparative dissolution studies and ensure the therapeutic equivalence of pantoprazole products.
References
- 1. banglajol.info [banglajol.info]
- 2. ijrat.org [ijrat.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. uspnf.com [uspnf.com]
- 7. dissolutiontech.com [dissolutiontech.com]
Bioequivalence studies of pantoprazole formulations and impurity analysis
A Comprehensive Guide to the Bioequivalence and Impurity Profile of Pantoprazole (B1678409) Formulations
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic formulations and ensuring the purity of active pharmaceutical ingredients are paramount for regulatory approval and therapeutic efficacy. This guide provides a detailed comparison of pantoprazole formulations through bioequivalence studies and an in-depth analysis of its impurity profile, supported by experimental data and detailed methodologies.
Bioequivalence Studies of Pantoprazole Formulations
Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] For a generic version of a drug to be considered for approval, it must demonstrate bioequivalence to the reference or brand-name product.[2] This is typically established by comparing key pharmacokinetic parameters to ensure that the rate and extent of drug absorption are not significantly different.[2][3]
Comparative Pharmacokinetic Data
Bioequivalence is assessed by comparing pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2] Regulatory bodies like the FDA require the 90% confidence interval (CI) for the ratio of the geometric means of these parameters for the test (generic) and reference (brand-name) products to fall within the acceptance range of 80% to 125%.[2][4]
Below are summaries of pharmacokinetic data from various studies comparing 40 mg pantoprazole tablet formulations.
Table 1: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference) under Fasting Conditions
| Study Reference | Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| [2] | AUC0-∞ (ng·hr/mL) | 23907.75 ± 5745.31 | 26369.31 ± 5965.38 | 90.21% (83.69% - 97.24%) |
| [2] | Cmax (ng/mL) | 4057.04 ± 914.97 | 3708.00 ± 720.75 | 108.68% (100.21% - 117.86%) |
| [4] | AUC0-36h | - | - | 95.68-106.21% |
| [4] | AUC0-∞ | - | - | 95.52-105.93% |
| [4] | Cmax | - | - | 97.97-122.28% |
| [3] | lnAUC0-t | - | - | 0.89-0.99 |
| [3] | lnCmax | - | - | 0.94-1.03 |
Table 2: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference) under Fed Conditions
| Study Reference | Pharmacokinetic Parameter | 90% Confidence Interval of the Ratio |
| [4] | AUC0-36h | 92.35-104.44% |
| [4] | AUC0-∞ | 91.89-100.76% |
| [4] | Cmax | 85.00-105.87% |
| [3] | lnAUC0-t | 0.68-0.90 |
| [3] | lnCmax | 0.51-0.76 |
The data presented in these tables demonstrate that for several generic formulations, the 90% CIs for AUC and Cmax fall within the accepted bioequivalence range of 80-125% under fasting conditions.[2][3][4] However, some studies show that food can affect the absorption of pantoprazole, with one study indicating that the test formulation was not bioequivalent in the postprandial state.[3]
Experimental Protocol for a Typical Bioequivalence Study
The standard design for a pantoprazole bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[5][6][7]
-
Subject Selection: Healthy adult volunteers are enrolled after a thorough medical screening.[5][6]
-
Drug Administration: In each study period, subjects receive a single oral dose of either the test or reference pantoprazole tablet (typically 40 mg) after an overnight fast.[2][7] A washout period of at least 7 days separates the two treatment periods.[4][5]
-
Blood Sampling: Serial blood samples are collected at predefined time points over a period of 24 to 48 hours after drug administration.[3][5][7]
-
Bioanalytical Method: The concentration of pantoprazole in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), AUC0-∞ (area under the plasma concentration-time curve extrapolated to infinity), and Cmax (maximum plasma concentration), are calculated from the plasma concentration-time data using non-compartmental analysis.[5][6]
-
Statistical Analysis: The log-transformed AUC and Cmax data are analyzed using an analysis of variance (ANOVA) to determine the 90% confidence intervals for the ratio of the test and reference product geometric means.[6]
Impurity Analysis of Pantoprazole
The identification and quantification of impurities in pharmaceutical products are crucial for ensuring their safety and efficacy.[8] Impurities in pantoprazole can arise from the manufacturing process, degradation, or storage.[9]
Common Impurities and Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for pantoprazole impurity profiling due to their high resolution and sensitivity.[8] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[8]
Commonly reported impurities in pantoprazole include process-related impurities and degradation products.[9][10] The European Pharmacopoeia and United States Pharmacopeia specify several impurities, often designated as Impurity A, B, C, D, E, and F.[11] Other identified impurities include pantoprazole sulfone, pantoprazole sulfide, and N-oxide derivatives.[10][12][13]
Table 3: Comparison of HPLC and UPLC Methods for Pantoprazole Impurity Analysis
| Parameter | HPLC Method[14] | UPLC Method[14] | HPLC Method[8] |
| Column | Agilent Zorbax SB Phenyl (250 × 4.6 mm, 5.0 µm) | Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm) | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate (B84403) buffer (pH 7.40)–acetonitrile (B52724) | 65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40)–acetonitrile | A: Buffer-acetonitrile (70:30, v/v) B: Buffer-acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | 1.0 mL/min |
| Detection | 290 nm | 290 nm | UV at 290 nm |
| Injection Volume | 20 µL | 3.5 µL | - |
| Analysis Time | ~35 min | ~10 min | - |
The choice between HPLC and UPLC often depends on the specific analytical needs. While HPLC is a robust and widely used method, UPLC offers the advantage of significantly shorter analysis times and reduced solvent consumption, leading to cost savings.[14]
Experimental Protocol for HPLC Impurity Profiling
The following is a general protocol for the analysis of pantoprazole impurities using HPLC, based on published literature.[8][15][16]
-
Standard and Sample Preparation:
-
Stock solutions of pantoprazole and its known impurities are prepared by dissolving accurately weighed amounts in a suitable diluent, such as a mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v).[15]
-
For the analysis of pharmaceutical formulations, a portion of the powdered tablets or the contents of an injection vial are dissolved in the diluent to achieve a target concentration.[10][15]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or phenyl column, is typically used.[8][14]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed to achieve optimal separation of all impurities.[8][15][16]
-
Column Temperature: The analysis is often performed at a controlled temperature, for example, 30°C.[8]
-
-
Data Analysis:
-
The peaks in the chromatogram are identified by comparing their retention times with those of the reference standards.
-
The amount of each impurity is quantified by comparing its peak area to the peak area of a known concentration of the reference standard or by the area normalization method.
-
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. benchchem.com [benchchem.com]
- 3. Bioequivalence of two enteric coated formulations of pantoprazole in healthy volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioequivalence, and Safety Studies of Pantoprazole Sodium Enteric-Coated Tablets in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Pantoprazole Metabolism: A Comparative Analysis in Extensive vs. Poor Metabolizers
A comprehensive guide for researchers and drug development professionals on the differential metabolism of pantoprazole (B1678409), a widely prescribed proton pump inhibitor, based on CYP2C19 genetic polymorphism.
Pantoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, exhibits significant inter-individual variability in its pharmacokinetic profile. This variability is primarily attributed to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme, the principal catalyst in its metabolism.[1][2][3][4][5] This guide provides a detailed comparison of pantoprazole metabolism in individuals classified as extensive metabolizers (EMs) versus poor metabolizers (PMs), supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Quantitative Pharmacokinetic Data
The metabolic capacity dictated by an individual's CYP2C19 genotype profoundly impacts the systemic exposure to pantoprazole. Poor metabolizers, who carry two non-functional CYP2C19 alleles, exhibit significantly higher plasma concentrations and a longer elimination half-life of the drug compared to extensive metabolizers, who have at least one functional allele.[6][7] This disparity in drug exposure can have significant clinical implications, affecting both therapeutic efficacy and the potential for adverse effects.[2][8][9]
The following table summarizes the key pharmacokinetic parameters of pantoprazole in extensive and poor metabolizers following a single oral dose of 40 mg.
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PMs vs. EMs) | Reference |
| AUC (Area Under the Curve; ng·h/mL) | 5,367 ± 2,345 | 34,356 ± 10,897 | ~6.4x | [6] |
| Cmax (Maximum Plasma Concentration; ng/mL) | 2,500 ± 800 | 4,800 ± 1,200 | ~1.9x | [6] |
| CL/F (Oral Clearance; L/h) | 7.9 ± 3.1 | 1.2 ± 0.4 | ~0.15x | [6] |
| t½ (Elimination Half-life; h) | 1.0 ± 0.2 | 5.0 ± 1.5 | ~5.0x | [6] |
Values are presented as mean ± standard deviation. The data is compiled from multiple studies and may show slight variations based on the specific study population and design.
Stereoselective Metabolism
Pantoprazole is administered as a racemic mixture of two enantiomers, (+)-pantoprazole and (-)-pantoprazole. In extensive metabolizers, the plasma concentrations of the two enantiomers are nearly identical. However, in poor metabolizers, the metabolism of (+)-pantoprazole is more significantly impaired than that of (-)-pantoprazole, leading to a pronounced stereoselective disposition.[10][11][12] In PMs, the mean elimination half-life for (+)-pantoprazole can be over three times longer than that of (-)-pantoprazole, and the mean AUC for (+)-pantoprazole can be more than three and a half times greater.[10][11]
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies conducted under rigorous scientific standards. A typical experimental protocol to compare pantoprazole metabolism in EMs and PMs involves the following steps:
1. Subject Selection and Genotyping:
-
Healthy volunteers are recruited for the study.
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Genomic DNA is extracted from blood samples, and CYP2C19 genotyping is performed to identify individuals as extensive or poor metabolizers. Common non-functional alleles screened for include CYP2C192 and CYP2C193.[7]
2. Study Design:
-
A single-dose, two-group, parallel-design study is often employed.
-
Subjects are assigned to either the EM or PM group based on their genotype.
3. Drug Administration:
-
Following an overnight fast, subjects receive a single oral dose of a 40 mg pantoprazole enteric-coated tablet with a standardized volume of water.[13][14][15]
4. Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours).[14]
5. Plasma Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Pantoprazole concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[14]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as AUC, Cmax, t½, and CL/F are calculated from the plasma concentration-time data using non-compartmental analysis.
7. Statistical Analysis:
-
Statistical tests (e.g., t-test or ANOVA) are used to compare the pharmacokinetic parameters between the EM and PM groups.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of pantoprazole and a typical experimental workflow.
Caption: Pantoprazole metabolic pathways in EMs vs. PMs.
Caption: Workflow for a pharmacokinetic study of pantoprazole.
Conclusion
The metabolism of pantoprazole is significantly influenced by the genetic polymorphism of CYP2C19. Poor metabolizers exhibit markedly higher systemic exposure to the drug, which can lead to enhanced acid suppression but also an increased risk of concentration-dependent side effects.[9] Understanding these metabolic differences is crucial for personalizing pantoprazole therapy to optimize clinical outcomes and ensure patient safety. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to further investigate and apply these pharmacogenetic principles in their respective fields.
References
- 1. Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Portico [access.portico.org]
- 4. files.cpicpgx.org [files.cpicpgx.org]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gene2rx.com [gene2rx.com]
- 10. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
A Comparative Guide to the Determination of the Relative Response Factor for Pantoprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the Relative Response Factor (RRF) of pantoprazole (B1678409) sulfone, a critical impurity in pantoprazole drug substances. Accurate quantification of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This document outlines the experimental protocol for RRF determination by High-Performance Liquid Chromatography (HPLC) and compares this approach with alternative quantitative methods, supported by experimental data and detailed protocols.
Understanding the Relative Response Factor (RRF)
In chromatography, the RRF is a crucial parameter used to accurately quantify impurities when a certified reference standard for each impurity is not employed in routine analysis. It corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API). The RRF is defined as the ratio of the response factor of the impurity to the response factor of the API.
The RRF can be calculated using the slopes of the calibration curves for the impurity and the API:
RRF = Slope of Impurity / Slope of API
An RRF value of 1.0 indicates an identical detector response for the impurity and the API at the same concentration. A value greater than 1.0 signifies a higher response from the impurity, while a value less than 1.0 indicates a lower response compared to the API.
Determination of Relative Response Factor for Pantoprazole Sulfone by HPLC
This section details the experimental protocol for determining the RRF of this compound (also known as Pantoprazole USP Related Compound A) relative to pantoprazole.
Experimental Protocol
1. Materials and Instrumentation:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a photodiode array (PDA) or UV detector.
-
Reference Standards: Pantoprazole Sodium and this compound certified reference standards.
-
Reagents and Solvents: Acetonitrile (HPLC grade), methanol (B129727) (HPLC grade), monobasic potassium phosphate, dibasic sodium phosphate, and purified water.
2. Chromatographic Conditions: A validated stability-indicating HPLC method is essential for accurate RRF determination. The following conditions are based on established methods for pantoprazole and its related substances:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer: 0.01 M Phosphate buffer, pH adjusted to 7.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient should be optimized to ensure adequate separation of pantoprazole and its impurities. For example: a linear gradient from 20% to 80% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Diluent | A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) |
3. Preparation of Standard Solutions:
-
Pantoprazole Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Pantoprazole Sodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both pantoprazole and this compound by diluting the respective stock solutions with the diluent. The concentration range should cover the expected working range, from the Limit of Quantification (LOQ) to approximately 150% of the specified limit for the impurity.
4. Experimental Procedure:
-
Inject equal volumes of each calibration solution for both pantoprazole and this compound into the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
Plot a calibration curve of peak area versus concentration for both pantoprazole and this compound.
-
Perform a linear regression analysis for each calibration curve to determine the slope.
5. Calculation of RRF:
Calculate the RRF of this compound using the slopes of the two calibration curves:
RRF = Slope of this compound / Slope of Pantoprazole
A reported RRF value for this compound (Impurity-A) is approximately 1.13[1][2].
Experimental Workflow for RRF Determination
Caption: Workflow for the determination of the Relative Response Factor.
Alternative Quantification Methods
While the RRF method is widely used, alternative approaches can offer direct quantification of impurities.
Quantification Using a Certified Reference Standard
This method involves the direct comparison of the impurity peak in a sample to the peak of a certified reference standard of that impurity. This is the most accurate method but requires the availability of a certified reference material for each impurity. Certified reference standards for this compound are commercially available.
-
Preparation of Standard Solution: Prepare a standard solution of the this compound certified reference material at a known concentration in the diluent.
-
Preparation of Sample Solution: Prepare the sample solution as per the standard analytical procedure for pantoprazole.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system under the same conditions.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the sulfone in the sample chromatogram to the peak area of the sulfone in the standard chromatogram.
Calculation:
Concentration of Impurity (µg/mL) = (Peak Area of Impurity in Sample / Peak Area of Impurity in Standard) x Concentration of Standard (µg/mL)
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical technique that can provide a direct and highly accurate quantification of substances without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
-
Sample Preparation: Accurately weigh a known amount of the pantoprazole sample and a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Quantification:
-
Select well-resolved, characteristic signals for both this compound and the internal calibrant.
-
Integrate the selected signals.
-
Calculate the molar ratio of this compound to the internal calibrant.
-
From the known mass and purity of the internal calibrant, determine the absolute amount of this compound in the sample.
-
Comparison of Quantification Methods
| Feature | RRF Method | Certified Reference Standard Method | Quantitative NMR (qNMR) Method |
| Accuracy | Dependent on the accuracy of the determined RRF value. | High, considered the "gold standard" for chromatographic quantification. | Very high, as it is a primary ratio method. |
| Cost-Effectiveness | High, as it reduces the need for purchasing numerous impurity standards. | Lower, due to the cost of individual certified reference standards. | High initial instrument cost, but can be cost-effective for multiple analytes. |
| Time Efficiency | Requires initial time investment for RRF determination and validation. | Relatively fast for routine analysis once the standard is available. | Can be rapid for sample analysis, but requires expertise in setup. |
| Reference Material | Requires reference standards for both the API and the impurity for RRF determination. | Requires a certified reference standard for each impurity to be quantified. | Requires a certified internal calibrant. |
| Applicability | Widely used in routine quality control where impurity standards are not readily available or are expensive. | Ideal for method validation, stability studies, and when the highest accuracy is required. | Suitable for purity determination and quantification of multiple components simultaneously. |
Pantoprazole's Mechanism of Action: A Signaling Pathway
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells. The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by pantoprazole.
Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Pantoprazole Sulfone Disposal
For immediate release – In the fast-paced environment of pharmaceutical research and development, the proper management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of pantoprazole (B1678409) sulfone, a metabolite of the widely used proton pump inhibitor pantoprazole. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.
Pantoprazole sulfone, while not explicitly listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), should be managed as a hazardous chemical waste due to its bioactive properties and potential environmental impact.[1][2] Improper disposal, such as discharge into the sanitary sewer system, is not recommended as it can disrupt wastewater treatment processes.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4][5]
| Precaution Category | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against accidental splashes.[1][5] |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact.[1][5] |
| Skin Protection | A lab coat or other protective clothing | To protect clothing and skin from contamination.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the risk of inhalation of dust or aerosols.[4][5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through a licensed environmental services company, which will typically utilize high-temperature incineration.[1][6][7] The following protocol outlines the necessary steps for proper waste management within a laboratory setting.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compounds, solutions, contaminated vials, pipette tips, and gloves, must be treated as hazardous waste.[4][5]
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[4]
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for the collection of this compound waste.[4][5]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][5]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.[1]
-
Ensure the container remains closed except when adding waste.[1]
-
Utilize secondary containment to prevent spills.[1]
4. Requesting Waste Pickup:
-
Once the waste container is full or the research project is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][4]
-
Provide an accurate description of the waste composition to the disposal service.[1]
5. Documentation:
-
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.[1]
Experimental Protocols and Visualized Workflow
Currently, there are no standardized, widely accepted experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale for disposal purposes. Attempting to treat such waste in the lab without validated procedures is not recommended and should be avoided.[1] The safest and most compliant approach is to use professional waste disposal services.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pantoprazole sulfone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pantoprazole sulfone. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical compound in a laboratory setting.
This compound is a metabolite of the proton pump inhibitor pantoprazole.[1] It is classified as harmful if swallowed.[2] Due to its potential hazards, a multi-layered approach to personal protection is mandatory to minimize exposure.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound.[3] Regularly inspect gloves for tears or punctures and change them immediately upon contamination.[3] |
| Eye and Face Protection | Safety goggles. A face shield should be used if there is a risk of splashing. | Chemical splash goggles are mandatory to protect from dust or splashes. A face shield offers additional protection.[3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin and clothing from contamination.[3] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls should be considered. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of the compound, which is potentially harmful.[3] An N95 respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[3][4] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[3] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Pre-Handling Check:
-
Review the Safety Data Sheet (SDS) for this compound.[2]
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is operational and certified.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling Procedures:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of this compound, including weighing and dissolving, within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact with the compound.[3]
-
Handle the compound carefully to minimize the generation of dust and aerosols.[3][5]
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Properly doff and dispose of contaminated PPE in a designated hazardous waste container.[3][4]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
4. Spill and Leak Procedures:
-
Small Spills (less than 5 mL):
-
Large Spills (greater than 5 mL):
-
Evacuate non-essential personnel from the area.[5]
-
Isolate the area and ensure adequate ventilation.[4]
-
Use full PPE, including respiratory protection, for clean-up.[4]
-
Contain and collect the spilled material using appropriate methods that control dust generation (e.g., a damp cloth or a filtered vacuum).[5]
-
Disposal Plan
The recommended disposal route for this compound and any contaminated materials is through a licensed hazardous waste disposal company.[3]
| Waste Type | Disposal Container | Labeling Requirements | Storage and Disposal Procedure |
| Solid Waste (e.g., excess this compound, contaminated gloves, weigh boats) | Designated, compatible, and sealed hazardous waste container.[3] | "Hazardous Waste"[3] "this compound"[3] Include other information as required by your institution.[3] | Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[3] Arrange for pickup by a licensed hazardous waste disposal company.[3] |
| Liquid Waste (e.g., solutions containing this compound) | Designated, compatible, and sealed hazardous waste container. | "Hazardous Waste" "this compound Solution" List solvent composition. Include other information as required by your institution. | Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Arrange for pickup by a licensed hazardous waste disposal company. |
If a licensed hazardous waste disposal company is not available, follow these steps for disposal in the trash, as recommended by the FDA for non-flush list medicines:
-
Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[6] Do not crush tablets or capsules.[6]
-
Place the mixture in a sealed container, such as a plastic bag.[6]
-
Throw the container in your household trash.[6]
-
Scratch out all personal information on any prescription labels.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
